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Core Science & Biosynthesis

Foundational

The Molecular Architecture and Physicochemical Profiling of Oxane-2,4,5-triol (2-Deoxy-D-ribopyranose)

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary & Nomenclature Mapping In the realm of structural biology and nucleoside an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Nomenclature Mapping

In the realm of structural biology and nucleoside analog development, oxane-2,4,5-triol —commonly known by its trivial name, 2-deoxy-D-ribopyranose—represents a critical structural scaffold[1]. While the furanose (five-membered) form of 2-deoxyribose is the biologically active conformation found in the DNA backbone, the pyranose (six-membered) form is the thermodynamically favored state in crystalline solids and constitutes a major fraction of the sugar in aqueous equilibrium[2].

Understanding the systematic IUPAC nomenclature is essential for precise chemical communication:

  • Ring Oxygen: Designated as position 1 in the oxane (tetrahydropyran) ring.

  • Anomeric Carbon: C1 of the linear sugar becomes C2 of the oxane ring (bearing an -OH).

  • Deoxy Position: C2 of the linear sugar becomes the unsubstituted C3 of the oxane ring.

  • Hydroxyl Carbons: C3 and C4 of the linear sugar become C4 and C5 of the oxane ring, respectively.

This mapping perfectly elucidates the oxane-2,4,5-triol designation[2].

Structural Dynamics & Aqueous Tautomerization

When dissolved in water, 2-deoxy-D-ribose undergoes spontaneous mutarotation. The linear aldehyde form acts as a transient intermediate, allowing the molecule to cyclize via nucleophilic attack from either the C4-hydroxyl (yielding furanose) or the C5-hydroxyl (yielding pyranose/oxane-2,4,5-triol)[3].

Because the six-membered oxane ring exhibits less angle strain and fewer eclipsing interactions than the five-membered furanose ring, the oxane-2,4,5-triol tautomers dominate the aqueous equilibrium.

Tautomerization Linear Linear 2-Deoxy-D-ribose (Aldehyde Form) < 1% AlphaF α-2-Deoxy-D-ribofuranose (~20%) Linear->AlphaF C4-OH Cyclization BetaF β-2-Deoxy-D-ribofuranose (~20%) Linear->BetaF C4-OH Cyclization AlphaP α-Oxane-2,4,5-triol (α-Pyranose, ~25%) Linear->AlphaP C5-OH Cyclization BetaP β-Oxane-2,4,5-triol (β-Pyranose, ~35%) Linear->BetaP C5-OH Cyclization

Thermodynamic equilibrium of 2-deoxy-D-ribose tautomers in aqueous solution.

Physicochemical Profiling

The physical properties of oxane-2,4,5-triol dictate its behavior in synthetic workflows and biological assays. Below is a consolidated physicochemical profile crucial for formulation and reaction planning.

PropertyValueClinical/Synthetic Relevance
IUPAC Name (2S,4S,5R)-oxane-2,4,5-triolDefines exact stereocenters of the α-D anomer[2].
Molecular Formula C₅H₁₀O₄Baseline for stoichiometric calculations[4].
Molecular Weight 134.13 g/mol Standardized mass for molarity preparations[2].
Topological Polar Surface Area 69.9 ŲIndicates high polarity; predicts poor passive membrane permeability[3].
LogP (Computed) -1.5Highly hydrophilic; necessitates polar aprotic/protic solvents[3].
Solubility Profile H₂O, DMSO, DMF, DCMVersatile for both aqueous enzymatic assays and organic synthesis[4].

Experimental Methodology: Selective Isolation of α-Oxane-2,4,5-triol

Step-by-Step Protocol & Causality

Step 1: Thermodynamic Shifting via Dissolution

  • Action: Dissolve 500 mg of mixed-tautomer 2-deoxy-D-ribose in 5 mL of hot absolute ethanol (70°C).

  • Causality: Ethanol disrupts the extensive aqueous hydration shell. Its lower dielectric constant compared to water thermodynamically favors the less polar, internally hydrogen-bonded pyranose (oxane) forms over the furanose forms.

Step 2: Kinetically Driven Nucleation

  • Action: Cool the solution slowly to 4°C at a rate of 1°C/min. Introduce a microscopic seed crystal of pure α-oxane-2,4,5-triol.

  • Causality: Slow cooling prevents amorphous precipitation. Seeding bypasses the high activation energy required for spontaneous nucleation. As the α-pyranose crystallizes out of solution, Le Chatelier’s principle forces the remaining dissolved tautomers to re-equilibrate into the α-pyranose form, driving the yield.

Step 3: Anhydrous Isolation

  • Action: Filter the resulting crystals rapidly under a dry nitrogen atmosphere. Wash the filter cake with 10 mL of ice-cold diethyl ether.

  • Causality: Diethyl ether acts as an anti-solvent; it removes residual ethanol without dissolving the highly polar oxane-2,4,5-triol crystals. The nitrogen atmosphere is critical because the crystals are hygroscopic; atmospheric moisture would re-dissolve the crystal surface and instantly re-initiate mutarotation.

Step 4: Self-Validation via NMR

  • Action: Dissolve a 5 mg sample of the dried crystals in anhydrous DMSO-d6 and immediately acquire a ¹H-NMR spectrum.

  • Causality: DMSO-d6 lacks exchangeable protons and exhibits a highly suppressed mutarotation kinetic profile. This allows the distinct anomeric proton doublet of the α-pyranose form (typically ~4.8 ppm) to be clearly resolved, proving anomeric purity before the sample can equilibrate back into furanose forms.

Crystallization Step1 1. Dissolution Hot absolute ethanol Step2 2. Nucleation 4°C + α-pyranose seed Step1->Step2 Step3 3. Isolation Cold diethyl ether wash Step2->Step3 Step4 4. Validation 1H-NMR in DMSO-d6 Step3->Step4

Step-by-step workflow for the selective crystallization of α-oxane-2,4,5-triol.

Applications in Advanced Therapeutics

The isolated oxane-2,4,5-triol scaffold is highly valuable in the synthesis of pyranosyl-RNA (p-RNA) and pyranosyl-DNA analogs. By utilizing the six-membered oxane ring instead of the natural five-membered furanose ring, chemists can generate oligonucleotide sequences that form highly stable, orthogonal Watson-Crick pairing systems. These systems are entirely resistant to natural nucleases, making them exceptional candidates for antisense oligonucleotide (ASO) therapies, siRNA delivery vehicles, and advanced diagnostic probes[4].

References

  • 2-deoxy-D-ribopyranose | C5H10O4 | CID 9897684 - PubChem Source: nih.gov URL:[Link]

  • 2-Deoxy-alpha-D-erythro-pentopyranose | C5H10O4 | CID 441475 - PubChem Source: nih.gov URL:[Link]

  • 2-Deoxy-α-D-ribopyranose, Purity ≥95% - CD BioGlyco Source: bioglyco.com URL:[Link]

Sources

Exploratory

Stereochemical Architecture and Conformational Dynamics of Oxane-2,4,5-triol: A Technical Guide for Rational Drug Design

Executive Summary Oxane-2,4,5-triol (traditionally known as tetrahydropyran-2,4,5-triol) serves as a foundational scaffold in carbohydrate chemistry and glycomimetic drug development. As a simplified deoxypyranose model,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxane-2,4,5-triol (traditionally known as tetrahydropyran-2,4,5-triol) serves as a foundational scaffold in carbohydrate chemistry and glycomimetic drug development. As a simplified deoxypyranose model, understanding its stereoisomerism and conformational equilibrium is critical for designing therapeutics that target carbohydrate-binding proteins, such as lectins and glycosyltransferases. In 2013, the preferred IUPAC name for the tetrahydropyran ring was established as oxane[1]. This whitepaper provides an in-depth analysis of its stereocenters, the stereoelectronic forces governing its chair conformations, and a self-validating experimental protocol for conformational elucidation.

Stereoisomeric Landscape

The oxane-2,4,5-triol molecule possesses three chiral centers at the C2, C4, and C5 positions. Because there is no internal plane of symmetry, the number of possible stereoisomers is calculated as 2n=23=8 distinct stereoisomers.

These 8 stereoisomers form 4 pairs of enantiomers:

  • Pair 1: (2R, 4R, 5R) and (2S, 4S, 5S)

  • Pair 2: (2R, 4S, 5R) and (2S, 4R, 5S)

  • Pair 3: (2R, 4R, 5S) and (2S, 4S, 5R)

  • Pair 4: (2R, 4S, 5S) and (2S, 4R, 5R)

The relative stereochemistry (syn/anti relationships) of the hydroxyl groups directly dictates the molecule's ability to adopt a stable 4C1​ or 1C4​ chair conformation, heavily influencing its biological recognition profile.

Conformational Dynamics & Stereoelectronic Causality

In the gas and solution phases, the oxane ring predominantly exists in chair conformations to minimize torsional strain[1]. However, the equilibrium between the two possible chair forms ( 4C1​⇌1C4​ ) for any given stereoisomer is dictated by a delicate, often competing balance of stereoelectronic and steric effects[2].

A. The Anomeric Effect (C2)

At the C2 position (the anomeric center), the hydroxyl group exhibits a strong preference for the axial orientation, counter to standard steric predictions[3]. This phenomenon, known as the anomeric effect, arises from a stabilizing hyperconjugative interaction ( nO​→σC−O∗​ ) where the non-bonding lone pair of the endocyclic ring oxygen donates electron density into the antibonding orbital of the axial exocyclic C-O bond[4]. The magnitude of this stabilization in tetrahydropyrans is approximately 4-8 kJ/mol[3].

B. 1,3-Diaxial Interactions (C4, C5)

Conversely, the conformational preferences of the hydroxyl groups at C4 and C5 are governed primarily by steric factors. Axial substituents at these positions suffer from highly repulsive 1,3-diaxial interactions with syn-axial protons or other axial groups. Consequently, the C4 and C5 hydroxyls strongly prefer equatorial positions to minimize steric clash[2].

C. Intramolecular Hydrogen Bonding

Vicinal hydroxyl groups (e.g., at C4 and C5) can form intramolecular hydrogen bonds if they are in an equatorial-equatorial or axial-equatorial arrangement. This provides an additional enthalpic stabilization that can shift the conformational equilibrium, occasionally overriding minor steric penalties.

ConformationalAnalysis cluster_0 Stereoelectronic Factors Start Oxane-2,4,5-triol Stereoisomer Anomeric Anomeric Effect (C2) Favors Axial OH Start->Anomeric Steric 1,3-Diaxial Interactions Favors Equatorial OH Start->Steric Hbond Intramolecular H-Bonding Stabilizes Vicinal OH Start->Hbond Chair1 Chair Conformer 1 (^4C_1) Anomeric->Chair1 Dominates C2 Steric->Chair1 Dominates C4/C5 Hbond->Chair1 Chair2 Chair Conformer 2 (^1C_4) Chair1->Chair2 Ring Flip Equilibrium (ΔG calculation)

Logical workflow of conformational determinants in oxane-2,4,5-triol.

Self-Validating Experimental Protocol: NMR Conformational Elucidation

To empirically determine the dominant conformation of a specific oxane-2,4,5-triol stereoisomer in solution, a self-validating Nuclear Magnetic Resonance (NMR) workflow must be employed. This protocol relies on the Karplus relationship for primary assignment, which is subsequently cross-validated by 2D NOESY data to ensure the system is internally consistent and free of assignment artifacts.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of the highly purified oxane-2,4,5-triol stereoisomer in 0.5 mL of a deuterated, non-protic solvent (e.g., DMSO- d6​ ).

    • Causality: Using a non-protic solvent prevents rapid chemical exchange of the hydroxyl protons, preserving their coupling information and allowing for the observation of intramolecular hydrogen bonding.

  • 1D 1 H NMR Acquisition: Acquire a high-resolution 1D 1 H NMR spectrum (minimum 600 MHz) at 298 K. Apply a standard single-pulse sequence with a sufficient relaxation delay ( D1≥5×T1​ ) for accurate integration.

  • J-Coupling Analysis (The Karplus Equation): Extract the 3JHH​ coupling constants for the ring protons at C2, C4, and C5.

    • Causality: The Karplus equation dictates that an axial-axial proton relationship yields a large coupling constant (~8-12 Hz) due to the ~180° dihedral angle. Axial-equatorial or equatorial-equatorial relationships yield small coupling constants (~2-5 Hz) due to ~60° dihedral angles.

  • 2D NOESY/ROESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

    • Causality (Self-Validation): The Nuclear Overhauser Effect (NOE) provides through-space distance correlations (< 5 Å). Strong cross-peaks between 1,3-diaxial protons (e.g., H1-axial and H3-axial) self-validate the conformational assignment derived from the J-coupling data. If J-coupling suggests an axial proton but NOESY fails to show the requisite 1,3-diaxial correlation, the conformer assignment must be re-evaluated for rapid ring-flipping averaging.

  • Data Synthesis & Equilibrium Calculation: Calculate the mole fraction of each chair conformer using the time-averaged 3JHH​ values compared to theoretical static models.

Quantitative Data Summaries

Table 1: Diagnostic 3JHH​ Coupling Constants for Pyranose Ring Protons

Proton RelationshipDihedral Angle (approx.)Expected 3JHH​ Range (Hz)Conformational Implication
Axial - Axial (a,a)180°8.0 - 12.0Both substituents are Equatorial
Axial - Equatorial (a,e)60°2.0 - 5.0One Axial, One Equatorial
Equatorial - Equatorial (e,e)60°2.0 - 5.0Both substituents are Axial

Table 2: Estimated Free Energy Contributions ( ΔG∘ ) in Tetrahydropyran Derivatives

Interaction TypePositionPreferenceEstimated ΔG∘ (kcal/mol)
Anomeric Effect (-OH)C2Axial-0.9 to -1.3 (favoring axial)
Steric Effect (-OH)C4Equatorial-0.9 (favoring equatorial)
Steric Effect (-OH)C5Equatorial-0.9 (favoring equatorial)

(Note: The actual conformational equilibrium for any specific stereoisomer is the vector sum of these competing thermodynamic forces).

References

  • Title: Anomeric effect - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines Source: nih.gov URL: [Link]

  • Title: Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone Source: rsc.org URL: [Link]

  • Title: Tetrahydropyran - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Foundational

The Oxane-2,4,5-triol Scaffold: A Unifying Motif in Carbohydrate Chemistry and Glycobiology

Executive Summary In carbohydrate chemistry, the systematic IUPAC nomenclature often reveals structural truths that trivial names obscure. Oxane-2,4,5-triol is the formal designation for the 2-deoxypentopyranose ring—mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In carbohydrate chemistry, the systematic IUPAC nomenclature often reveals structural truths that trivial names obscure. Oxane-2,4,5-triol is the formal designation for the 2-deoxypentopyranose ring—most notably, the pyranose form of 2-deoxy-D-ribose[1]. While biologists predominantly associate 2-deoxyribose with its furanose (five-membered) conformation within the DNA backbone, its free-solution behavior and its hexose derivatives rely entirely on the thermodynamic stability of the six-membered oxane-2,4,5-triol scaffold[2].

This whitepaper provides an in-depth technical analysis of the oxane-2,4,5-triol core. We will explore its fundamental structural dynamics, its critical role in metabolic engineering via its derivative 6-(hydroxymethyl)oxane-2,4,5-triol (2-Deoxy-D-glucose), and the field-proven experimental protocols required to study these systems.

Structural Dynamics: The Pyranose-Furanose Equilibrium

In aqueous solution, 2-deoxyribose does not exist as a static molecule; it engages in a complex thermodynamic equilibrium. Stripped of the structural constraints of the phosphodiester backbone found in DNA, the molecule heavily favors the six-membered pyranose ring (oxane-2,4,5-triol) over the furanose ring (oxolane-triol)[2].

The causality behind this preference lies in steric relief. The absence of a hydroxyl group at the C2 position (oxane C3) minimizes 1,3-diaxial interactions, lowering the activation energy for pyranose cyclization and stabilizing the resulting chair conformation[3].

G Open Open-Chain Aldehyde (0.7%) AlphaPyr α-Pyranose (Oxane-2,4,5-triol) (40%) Open->AlphaPyr Cyclization BetaPyr β-Pyranose (Oxane-2,4,5-triol) (35%) Open->BetaPyr Cyclization AlphaFur α-Furanose (Oxolane-triol) (13%) Open->AlphaFur Cyclization BetaFur β-Furanose (Oxolane-triol) (12%) Open->BetaFur Cyclization

Diagram 1: Thermodynamic equilibrium network of 2-deoxyribose in aqueous solution.

Quantitative Data: Thermodynamic Stability

The following table summarizes the equilibrium distribution of 2-deoxyribose isomers in water at 25°C, highlighting the dominance of the oxane-2,4,5-triol scaffold[2].

Isomer FormRing StructureAbundance (%)Anomeric Configuration
α-Pyranose Oxane-2,4,5-triol40.0%Axial OH at C1 (Sugar numbering)
β-Pyranose Oxane-2,4,5-triol35.0%Equatorial OH at C1
α-Furanose Oxolane-triol13.0%Axial OH at C1
β-Furanose Oxolane-triol12.0%Equatorial OH at C1
Open-Chain Aldehyde0.7%N/A

Metabolic Engineering: The 2-Deoxyglucose (2-DG) Paradigm

When the oxane-2,4,5-triol core is substituted at the C6 position with a hydroxymethyl group, it forms 6-(hydroxymethyl)oxane-2,4,5-triol , universally known as 2-Deoxy-D-glucose (2-DG) [4]. This molecule is a cornerstone of cancer metabolism research and metabolic engineering.

Rapidly proliferating cancer cells often shift their energy production from mitochondrial oxidative phosphorylation to aerobic glycolysis—a phenomenon known as the Warburg effect [5]. 2-DG exploits this dependency.

Mechanism of Action
  • Cellular Uptake: 2-DG competes with glucose for transport via GLUT transporters, which are heavily upregulated in tumor cells.

  • Enzymatic Trapping: Once intracellular, Hexokinase (HK) phosphorylates 2-DG into 2-DG-6-phosphate.

  • Metabolic Blockade: Because the oxane-2,4,5-triol core lacks the critical C2 hydroxyl group, 2-DG-6-P cannot undergo isomerization by Phosphoglucose Isomerase (PGI) into a fructose derivative. The molecule becomes trapped, depleting cellular ATP and stalling the tricarboxylic acid (TCA) cycle.

  • ER Stress Induction: Beyond glycolysis, 2-DG acts as a structural mimic of mannose. It interferes with N-linked glycosylation in the endoplasmic reticulum (ER), leading to the accumulation of misfolded proteins and triggering ER stress-induced apoptosis[6].

G Ext Extracellular 2-DG (6-hydroxymethyl-oxane-2,4,5-triol) GLUT GLUT Transporter Ext->GLUT Int Intracellular 2-DG GLUT->Int HK Hexokinase (HK) Int->HK ER ER Stress (N-glycosylation block) Int->ER Mannose Mimicry DG6P 2-DG-6-Phosphate (Accumulates) HK->DG6P ATP to ADP PGI Phosphoglucose Isomerase BLOCKED DG6P->PGI Competitive Inhibition Apop Apoptosis / Cell Death PGI->Apop Energy Depletion ER->Apop

Diagram 2: Dual-pathway metabolic blockade and ER stress induction by 2-DG.

Quantitative Data: 2-DG Efficacy in Cancer Models
Biological ModelTarget Enzyme/ProcessPrimary EffectReference
DLM8-luc-M1 Osteosarcoma Phosphoglucose IsomeraseDecreased lactate, forced shift to OXPHOS, delayed metastasis.[5]
P388 Leukemia Cells N-glycosylation (ER)Induces ER stress, enhances idarubicin toxicity (IC50 = 392.6 µM).[6]
DEN-induced Hepatocarcinoma Hexokinase 2 / PKM2Suppressed TCA cycle, delayed hepatocarcinogenesis in vivo.

Field-Proven Experimental Protocols

As a Senior Application Scientist, ensuring protocol reproducibility and self-validation is paramount. The following methodologies are designed with built-in causality checks to study the oxane-2,4,5-triol scaffold and its derivatives.

Protocol 1: NMR Characterization of the Oxane-2,4,5-triol Equilibrium

To accurately quantify the pyranose/furanose ratio of 2-deoxyribose, standard ¹H-NMR must be carefully adapted to prevent solvent interference.

  • Sample Preparation: Dissolve 10 mg of high-purity 2-deoxy-D-ribose in 600 µL of Deuterium Oxide (D₂O).

    • Causality: D₂O is strictly required to exchange the hydroxyl protons. If H₂O is used, the broad -OH signals will obscure the critical anomeric proton (C1-H) multiplets needed for integration.

  • Equilibration: Incubate the sample at 25°C for exactly 24 hours prior to scanning.

    • Causality: Mutarotation (the interconversion between α/β and pyranose/furanose forms) is kinetically slow. Scanning immediately upon dissolution yields a non-equilibrium state biased toward the crystalline form.

  • Data Acquisition: Acquire ¹H-NMR spectra at 400 MHz or higher, utilizing a long relaxation delay (d1 ≥ 5s) to ensure fully quantitative integration.

  • Self-Validating System Check: Integrate the anomeric proton signals (typically found between 5.0 and 6.0 ppm). The sum of the integrals for the four distinct anomeric peaks (α-pyranose, β-pyranose, α-furanose, β-furanose) must equal exactly 1.0 relative to an internal standard (e.g., DSS). A deviation >2% indicates sample degradation or incomplete relaxation.

Protocol 2: In Vitro 2-DG Metabolic Inhibition Assay

To evaluate the glycolysis-blocking efficacy of 6-(hydroxymethyl)oxane-2,4,5-triol (2-DG) in cancer cell lines[6].

  • Cell Culture & Hypoxic Priming: Seed cells (e.g., P388 leukemia cells) in 96-well plates. Incubate for 12 hours in a hypoxic chamber (1% O₂).

    • Causality: Hypoxia upregulates Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates GLUT1 transporters and Hexokinase. This forces the cells into an obligate glycolytic state, maximizing their sensitivity to 2-DG and reducing background noise from baseline oxidative phosphorylation.

  • Treatment: Introduce 2-DG at titrated concentrations (e.g., 50 µM to 1000 µM). Maintain a parallel control group treated with equimolar D-mannose to differentiate glycolysis inhibition from N-glycosylation interference[6].

  • Lactate Quantification (Validation Check): Before assessing cell viability, extract 10 µL of the supernatant and run a colorimetric L-Lactate assay.

    • Causality: Cell death alone does not prove metabolic blockade. A successful 2-DG assay is only validated if extracellular lactate levels drop in direct proportion to the 2-DG dose, confirming that the conversion of pyruvate to lactate has been successfully starved of upstream substrates[5].

  • Viability Readout: After 48 hours, assess cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo) to quantify energy depletion.

Conclusion

The oxane-2,4,5-triol scaffold is far more than a systematic nomenclature curiosity. It dictates the fundamental aqueous behavior of 2-deoxyribose and serves as the structural foundation for 2-Deoxy-D-glucose. By understanding the thermodynamic stability of this pyranose ring and its specific enzymatic interactions (or lack thereof), researchers can better engineer metabolic inhibitors, exploit the Warburg effect, and design targeted interventions in glycobiology and oncology.

References

  • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 9897684, 2-deoxy-D-ribopyranose. PubChem. Available at: [Link]

  • [4] Matrix Fine Chemicals. 6-(HYDROXYMETHYL)OXANE-2,4,5-TRIOL | CAS 154-17-6. Available at: [Link]

  • [5] O'Neill, J. R., et al. Glycolysis inhibition by 2-deoxy-D-glucose reverts the metastatic phenotype in vitro and in vivo. Clinical & Experimental Metastasis (PubMed). Available at: [Link]

  • Bentham Science. 2-Deoxy-D-Glucose: A Glycolysis Inhibitor in the Treatment of Cancer. Available at: [Link]

  • [2] Chemistry LibreTexts. 25.10: Other Important Carbohydrates. Available at: [Link]

  • [6] Spandidos Publications. 2‑Deoxy‑D‑glucose enhances the anti‑cancer effects of idarubicin on idarubicin‑resistant P388 leukemia cells. Oncology Letters. Available at: [Link]

  • Wang, Z., et al. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism. Molecular Medicine Reports (PubMed). Available at: [Link]

  • [3] Vogt, N., et al. The equilibrium molecular structures of 2-deoxyribose and fructose by the semiexperimental mixed estimation method and coupled-cluster computations. Physical Chemistry Chemical Physics (RSC). Available at: [Link]

Sources

Exploratory

Decoding the Ring-Opening Mechanisms of Oxane-2,4,5-Triol: Kinetic Pathways, Biological Implications, and Experimental Protocols

Executive Summary Oxane-2,4,5-triol—systematically representing the pyranose form of 2-deoxyribose (2-deoxy-D-erythro-pentopyranose)—is a fundamental structural motif in nucleic acid chemistry and biocatalysis. The trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxane-2,4,5-triol—systematically representing the pyranose form of 2-deoxyribose (2-deoxy-D-erythro-pentopyranose)—is a fundamental structural motif in nucleic acid chemistry and biocatalysis. The transient ring-opening of this cyclic hemiacetal into its acyclic aldehyde form is the rate-limiting gateway for mutarotation, enzymatic retro-aldol cleavage, and the anomerization of critical DNA lesions. This whitepaper provides an in-depth mechanistic analysis of oxane-2,4,5-triol ring-opening, detailing its thermodynamic landscape, its role in DNA damage repair, and providing field-proven, self-validating experimental protocols for kinetic trapping.

Structural Thermodynamics and Mutarotation

In aqueous solution, oxane-2,4,5-triol does not exist as a static entity. It participates in a dynamic thermodynamic equilibrium with its furanose counterpart (5-(hydroxymethyl)oxolane-2,4-diol) and the highly reactive open-chain aldehyde (2-deoxy-D-erythro-pentose).

Unlike standard hexoses, the lack of a hydroxyl group at the C3 position of the oxane ring (corresponding to the C2 position of the linear chain) significantly alters the hydration sphere and the anomeric effect. This structural deviation minimizes steric clashes during ring closure, shifting the equilibrium heavily toward the 6-membered pyranose form.

Table 1: Thermodynamic Distribution of 2-Deoxyribose Isomers in Aqueous Solution (25°C)
Isomeric FormIUPAC NomenclatureEquilibrium Abundance (%)Kinetic Role
Pyranose (α/β) Oxane-2,4,5-triol~75.0%Thermodynamic sink; primary resting state.
Furanose (α/β) 5-(Hydroxymethyl)oxolane-2,4-diol~24.9%Biologically active form in DNA backbones.
Acyclic Aldehyde 2-Deoxy-D-erythro-pentose< 0.1%Obligate reactive intermediate for isomerization.

Mechanistic Pathways of Hemiacetal Ring-Opening

The ring-opening of oxane-2,4,5-triol is a classic specific acid/base-catalyzed process. The uncatalyzed ring-opening of furanoses and pyranoses is comparably slow (rates well below 1 s⁻¹), making catalysis essential for biological timescales [1].

  • Acid Catalysis: Protonation of the endocyclic oxygen (O1) increases its leaving group ability. The lone pair on the anomeric hydroxyl (C2-OH) pushes in to form an oxocarbenium-like transition state. Subsequent deprotonation by the solvent yields the open-chain aldehyde.

  • Base Catalysis: Deprotonation of the anomeric hydroxyl generates an alkoxide. The high electron density drives the cleavage of the C2-O1 bond, directly yielding the aldehyde and an alkoxide at the linear C5 position, which is rapidly protonated.

Equilibrium Pyranose Oxane-2,4,5-triol (Pyranose Form) Aldehyde 2-Deoxy-D-erythro-pentose (Open-Chain Aldehyde) Pyranose->Aldehyde k_open (H2O) Furanose 5-(Hydroxymethyl)oxolane-2,4-diol (Furanose Form) Aldehyde->Furanose k_close (H2O)

Thermodynamic equilibrium of oxane-2,4,5-triol ring-opening and furanose isomerization.

Biological and Pathological Significance

While the acyclic aldehyde intermediate is thermodynamically disfavored, it is kinetically highly reactive and serves as the primary electrophile in several critical biological pathways.

Biocatalysis via DERA

2-Deoxyribose-5-phosphate aldolase (DERA) catalyzes the retro-aldol cleavage of phosphorylated oxane derivatives. Because the uncatalyzed ring-opening is too slow to support the enzyme's turnover number, DERA utilizes a non-canonical phosphate-binding site to induce conformational strain on the pyranose ring, accelerating its opening. The resulting acyclic aldehyde is immediately intercepted by the ε-amino group of Lys167 to form a Schiff base, committing the substrate to the cleavage pathway [1].

SchiffBase RingOpen Open-Chain Aldehyde (Electrophile) Carbinolamine Carbinolamine Intermediate RingOpen->Carbinolamine Nucleophilic Attack Lysine Enzyme Lysine (e.g., Lys167) Lysine->Carbinolamine NH2 Addition SchiffBase Protonated Schiff Base (Iminium Ion) Carbinolamine->SchiffBase Dehydration (-H2O)

Mechanism of Schiff base formation from ring-opened oxane-2,4,5-triol in biocatalysis.

DNA Lesion Anomerization and Pseudorepair

In the context of DNA damage, N7-alkylation of deoxyguanosine leads to imidazolium ring-opening, forming formamidopyrimidine (Fapy-dGuo) lesions. The anomerization of these lesions—and the formation of epimeric 2-deoxyribose lesions (pseudorepair products)—relies entirely on the ring-opening of the deoxyribose unit [2]. The acyclic carbinolamine intermediate allows for C-C bond rotation and subsequent reclosure, leading to stereochemical inversion at the C1' or C4' positions, which can severely disrupt DNA polymerase fidelity [3].

Experimental Protocols

To study the ring-opening mechanics of oxane-2,4,5-triol, researchers must employ techniques that can either track the rapid equilibrium or chemically trap the transient open-chain form. The following protocols are designed as self-validating systems.

Protocol 1: NMR-Based Kinetic Tracking of Mutarotation

This protocol measures the rate of ring-opening by tracking the equilibration of anomerically pure oxane-2,4,5-triol into its furanose and β-pyranose forms.

  • Sample Preparation: Dissolve 10 mg of crystalline oxane-2,4,5-triol in 600 µL of Deuterium Oxide (D₂O).

    • Causality & Validation: D₂O is utilized not only to provide the NMR lock signal but to rapidly exchange the anomeric hydroxyl proton with deuterium. This quenches the complex splitting pattern of the OH group, simplifying the ¹H-NMR spectrum so the integration can focus strictly on the non-exchangeable C2-H (anomeric) protons.

  • Data Acquisition: Immediately transfer the sample to a 500 MHz (or higher) NMR spectrometer. Acquire ¹H spectra every 5 minutes at a constant 25°C.

  • Kinetic Analysis: Integrate the distinct anomeric proton signals (e.g., α-pyranose at ~5.0 ppm, β-furanose at ~5.3 ppm).

    • Causality & Validation: The exponential decay of the pure anomer's integral, coupled with the inverse asymptotic rise of the other isomers, provides the rate constants ( kopen​ and kclose​ ). The eventual plateau of these integrals validates that thermodynamic equilibrium has been achieved.

Protocol 2: Chemical Trapping of the Open-Chain Intermediate via Reductive Amination

Because the open-chain aldehyde exists at <0.1%, it cannot be isolated directly. It must be trapped using a primary amine and a selective reducing agent.

  • Reaction Setup: Dissolve 50 mM oxane-2,4,5-triol and 100 mM of a primary amine (e.g., benzylamine) in 100 mM sodium phosphate buffer adjusted to pH 6.5.

    • Causality & Validation: A slightly acidic pH (6.5) is critical. It is low enough to protonate the carbinolamine intermediate (facilitating dehydration to the iminium ion) but high enough to keep the primary amine partially unprotonated and nucleophilic.

  • Trapping Agent Addition: Add 75 mM Sodium Cyanoborohydride (NaCNBH₃) to the stirring solution.

    • Causality & Validation: NaCNBH₃ is specifically selected over Sodium Borohydride (NaBH₄) because it is stable at pH 6.5 and selectively reduces the protonated Schiff base (iminium ion) without reducing the transient open-chain aldehyde back to an alcohol. This ensures the reaction is driven exclusively by the trapping of the ring-opened intermediate.

  • Purification: After 4 hours, quench the reaction with 1M HCl to destroy excess NaCNBH₃, neutralize with NaOH, and isolate the resulting stable secondary amine via reverse-phase HPLC.

References

  • Ma, H., Szeler, K., Kamerlin, S. C. L., & Widersten, M. (2016). Linking coupled motions and entropic effects to the catalytic activity of 2-deoxyribose-5-phosphate aldolase (DERA). Chemical Science, 7(2), 1415-1425. URL: [Link]

  • Amato, N. J., & Wang, Y. (2014). Epimeric 2-Deoxyribose Lesions: Products from the Improper Chemical Repair of 2-Deoxyribose Radicals. Chemical Research in Toxicology, 27(4), 470–479. URL: [Link]

  • Kowalczyk, A., et al. (2008). Site-Specific Synthesis and Characterization of Oligonucleotides Containing an N6-(2-Deoxy-d-erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5-N-methylformamidopyrimidine Lesion, the Ring-Opened Product from N7-Methylation of Deoxyguanosine. Chemical Research in Toxicology, 21(11), 2168–2175. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Comprehensive Synthesis and Purification Protocol for Oxane-2,4,5-triol

Introduction & Mechanistic Rationale Oxane-2,4,5-triol is the systematic IUPAC nomenclature for the pyranose form of 2-deoxy-D-ribose[1]. As the fundamental carbohydrate backbone of deoxyribonucleic acid (DNA) and a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Oxane-2,4,5-triol is the systematic IUPAC nomenclature for the pyranose form of 2-deoxy-D-ribose[1]. As the fundamental carbohydrate backbone of deoxyribonucleic acid (DNA) and a potent pro-angiogenic research agent[2], its synthesis and isolation require strict stereochemical and structural control. While 2-deoxy-D-ribose exists in aqueous environments as a dynamic equilibrium of furanose, pyranose, and open-chain aldehyde forms, the solid crystalline state is exclusively the thermodynamically stable pyranose form: (4S,5R)-oxane-2,4,5-triol[1]. Depending on the anomeric configuration, this crystallizes as either the alpha-anomer ((2S,4S,5R)-oxane-2,4,5-triol) or the beta-anomer.

Causality in Synthetic Design: Direct hydration of glycals using homogeneous strong acids frequently leads to the degradation of the sensitive deoxypentose into furfural derivatives. To circumvent this, the protocol detailed below leverages a heterogeneous strong acid cation exchange resin coupled with a halide co-catalyst (LiBr)[3]. The resin provides a localized acidic environment to protonate the 3,4-di-O-acetyl-D-arabinal double bond, forming a resonance-stabilized oxocarbenium ion. LiBr acts as a nucleophilic catalyst, reversibly trapping the oxocarbenium ion as a transient glycosyl bromide, which is then rapidly and cleanly hydrolyzed[2]. Subsequent deacetylation utilizes Zemplén conditions (catalytic sodium methoxide) rather than aqueous base to prevent aldol-type condensations of the exposed reducing sugar.

Reaction Pathway & Workflow Visualization

SynthesisWorkflow SM 3,4-di-O-acetyl-D-arabinal Hydration Hydration (Resin H+, LiBr, H2O) SM->Hydration DCM, 25°C Int 3,4-di-O-acetyl-2-deoxy-D-ribose Hydration->Int Filtration & Concentration Deacetylation Zemplén Deacetylation (NaOMe, MeOH) Int->Deacetylation Anhydrous conditions Crude Crude 2-Deoxy-D-ribose (Anomeric Mixture) Deacetylation->Crude Neutralization Cryst Selective Crystallization (iPrOH / Et2O) Crude->Cryst Thermodynamic Control Product Oxane-2,4,5-triol (Crystalline Pyranose) Cryst->Product >98% Purity

Workflow for the controlled synthesis and selective isolation of oxane-2,4,5-triol.

Mechanism A Glycal Protonation B Oxocarbenium Ion A->B Resin H+ C Glycosyl Bromide Intermediate B->C LiBr trap D Nucleophilic Hydration B->D Direct H2O attack C->D H2O attack E Hemiacetal Formation D->E -H+

Mechanistic pathway highlighting the nucleophilic catalytic role of LiBr.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometric Parameters for Glycal Hydration and Deacetylation

ReagentMW ( g/mol )EquivalentsMass/VolExperimental Role
3,4-di-O-acetyl-D-arabinal200.191.0010.0 gStarting Material
Lithium Bromide (LiBr)86.850.200.87 gNucleophilic Co-catalyst
Amberlyst-15 Resin (H⁺)N/A10% w/w1.0 gHeterogeneous Acid Catalyst
DI Water18.025.004.5 mLReactant (Nucleophile)
Dichloromethane (DCM)84.93Solvent100 mLReaction Medium
Sodium Methoxide (0.5 M)54.020.055.0 mLDeacetylation Catalyst
Anhydrous Methanol32.04Solvent50 mLDeacetylation Medium

Step-by-Step Experimental Protocol

Phase 1: Catalytic Hydration of 3,4-di-O-acetyl-D-arabinal
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3,4-di-O-acetyl-D-arabinal in 100 mL of dichloromethane (DCM).

  • Catalyst Addition: Add 4.5 mL of DI water and 0.87 g of lithium bromide (LiBr) to the stirring solution[2].

  • Acid Initiation: Introduce 1.0 g of pre-washed Amberlyst-15 strongly acidic cation exchange resin. Note: The heterogeneous nature of the resin prevents bulk-phase over-hydrolysis, ensuring the sensitive hemiacetal product remains intact[3].

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4–6 hours. Monitor the consumption of the UV-active starting material via TLC (Hexane/EtOAc 7:3, visualized with KMnO₄ stain).

  • Work-up: Upon completion, filter the reaction mixture through a coarse fritted funnel to recover the resin. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3,4-di-O-acetyl-2-deoxy-D-ribose as a pale yellow syrup.

Phase 2: Zemplén Deacetylation
  • Solvation: Dissolve the crude syrup from Phase 1 in 50 mL of anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Base Catalysis: Add 5.0 mL of 0.5 M sodium methoxide in methanol dropwise. Note: Mild alkoxide catalysis avoids the destructive aldol condensations associated with aqueous hydroxide treatments[2].

  • Equilibration: Stir at room temperature for 2 hours. Monitor by TLC (DCM/MeOH 9:1) until the di-acetylated intermediate is fully consumed.

  • Neutralization: Quench the reaction by adding a small quantity of pre-washed Amberlyst-15 (H⁺ form) until the solution pH reaches 6.0–7.0.

  • Concentration: Filter off the resin and concentrate the filtrate in vacuo to obtain crude 2-deoxy-D-ribose as a viscous, multi-component anomeric mixture.

Phase 3: Selective Crystallization of Oxane-2,4,5-triol
  • Dissolution: Dissolve the crude 2-deoxy-D-ribose mixture in a minimum volume (approx. 15 mL) of warm isopropanol (45 °C).

  • Anti-Solvent Addition: Slowly add diethyl ether dropwise until the solution becomes faintly turbid.

  • Dynamic Kinetic Resolution: Allow the solution to cool to room temperature, then transfer to a 4 °C refrigerator for 12–18 hours. Note: Crystallization acts as a thermodynamic sink. As the pyranose form (oxane-2,4,5-triol) selectively precipitates, Le Chatelier’s principle drives the remaining furanose and linear isomers in solution to convert into the pyranose form[1].

  • Collection: Collect the resulting white crystalline solid via vacuum filtration. Wash with cold diethyl ether (2 × 10 mL) and dry under high vacuum.

Analytical Validation & Quality Control

To ensure a self-validating workflow, each phase incorporates distinct analytical checkpoints.

  • Intermediate Validation: Post-deacetylation, the crude mixture is validated via ¹H NMR to confirm the complete disappearance of acetyl methyl singlets (~2.0 ppm).

  • Structural Confirmation: The selective crystallization step acts as a physical purification filter. The final product is analyzed via ¹H NMR (D₂O, 400 MHz). The anomeric proton (C2 of the oxane ring) appears as a characteristic multiplet. In the crystalline pyranose form dissolved in D₂O (measured immediately before mutarotation occurs), the alpha and beta pyranose signals can be distinctly quantified, confirming the structural identity of (4S,5R)-oxane-2,4,5-triol.

  • Melting Point: The isolated crystals should exhibit a sharp melting point of 85–91 °C, verifying the exclusion of furanose oligomers.

References[1] Title: 2-deoxy-D-ribopyranose | C5H10O4 | CID 9897684 - PubChem

Source: PubChem URL: Title: 2-Deoxy-alpha-D-erythro-pentopyranose | C5H10O4 | CID 441475 - PubChem Source: PubChem URL:[3] Title: Method for preparing 2-deoxy-D-ribose (2016) | Xing-Yong Liang Source: SciSpace URL:[2] Title: 2-Deoxy-D-ribose|Pro-angiogenic Research Agent Source: Benchchem URL:

Sources

Application

Application Note: Purification of Oxane-2,4,5-triol via Aqueous Normal-Phase (HILIC) Flash Chromatography

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Complex synthetic reaction mixtures Technique: Automated Flash Column Chromatography (Mass-Directed) Executive Summary Oxane...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Complex synthetic reaction mixtures Technique: Automated Flash Column Chromatography (Mass-Directed)

Executive Summary

Oxane-2,4,5-triol (structurally corresponding to the pyranose form of 2-deoxyribose and related deoxysugars) is a highly polar, water-soluble small molecule[1]. Isolating underivatized polyols from complex synthetic mixtures poses a notorious chromatographic challenge. Conventional purification strategies often result in poor recovery, severe peak tailing, or complete failure to retain the analyte. This application note details a robust, self-validating protocol utilizing Aqueous Normal-Phase (ANP) / Hydrophilic Interaction Liquid Chromatography (HILIC) on an amine-bonded silica stationary phase to achieve >95% purity of oxane-2,4,5-triol.

Mechanistic Rationale: The Polarity Paradox

As a Senior Application Scientist, I frequently see researchers default to standard bare silica or reversed-phase columns, only to encounter the "polarity paradox" when handling underivatized carbohydrates:

  • The Bare Silica Failure: Bare silica ( SiO2​ ) relies on adsorption. The three hydroxyl groups of oxane-2,4,5-triol form strong, multi-point hydrogen bonds with the acidic silanol groups on the silica surface. Eluting the compound requires highly polar solvent systems (e.g., high concentrations of methanol or water), which can cause silica bed dissolution and severe peak tailing.

  • The Reversed-Phase Void Issue: C18 columns rely on hydrophobic partitioning. Because oxane-2,4,5-triol lacks a significant hydrophobic core, it fails to partition into the alkyl chains and elutes in the column's void volume ( k′<1 ) even in 100% aqueous mobile phases[2].

The Causality of the Solution: To solve this, we invert the separation mechanism using an amine-bonded silica ( NH2​ ) stationary phase in HILIC mode[2]. In this regime, water acts as the strong eluting solvent, while acetonitrile (MeCN) acts as the weak solvent. The amine functional groups provide a "base shield" and a polar surface for controlled hydrogen bonding[2]. As the gradient of water increases, the aqueous solvation layer around the stationary phase expands, disrupting the hydrogen bonds between the sugar's hydroxyls and the amine groups, leading to sharp, predictable elution.

Experimental Workflow

Workflow N1 1. Sample Preparation Dry Load on Diatomaceous Earth N2 2. Column Selection Propyl Amine-Bonded Silica (NH2) N1->N2 N3 3. Column Equilibration 80% MeCN / 20% H2O N2->N3 N4 4. HILIC Gradient Elution 20% → 40% H2O in MeCN N3->N4 N5 5. Mass-Directed Detection ESI-MS (Negative Mode, m/z 133) N4->N5 N6 6. Fraction Collection Purified Oxane-2,4,5-triol N5->N6

Figure 1: HILIC-based flash chromatography workflow for the purification of oxane-2,4,5-triol.

Step-by-Step Methodology

System & Column Preparation
  • Hardware: Automated flash chromatography system equipped with an Electrospray Ionization Mass Spectrometer (ESI-MS) or Evaporative Light Scattering Detector (ELSD).

  • Rationale: Oxane-2,4,5-triol lacks a chromophore (no conjugated π systems or aromatic rings). Relying on standard UV detection (254/280 nm) will result in "invisible" peaks and lost product[2].

  • Column: Propyl amine-bonded silica cartridge (e.g., Biotage® SNAP NH2).

  • Solvents: LC-MS grade Acetonitrile (Solvent A) and LC-MS grade Water (Solvent B).

Sample Loading Strategy (Dry Loading)
  • Causality: Liquid loading a polar sample in a highly aqueous solvent will cause immediate band broadening and premature elution in HILIC. Dry loading ensures a tight initial sample band, maximizing resolution.

  • Step 1: Dissolve the crude oxane-2,4,5-triol mixture in a minimum volume of methanol.

  • Step 2: Add a polar-inert sorbent (e.g., Celite 545 or diatomaceous earth) at a 1:3 sample-to-sorbent mass ratio.

  • Step 3: Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is formed.

  • Step 4: Pack the powder into a dry-load empty cartridge and attach it in-line with the main NH2​ column.

Gradient Elution Parameters
  • Step 1: Equilibrate the column with 3 Column Volumes (CV) of 80% MeCN / 20% H2​O .

  • Step 2: Initiate the run with an isocratic hold at 80% MeCN for 2 CV to allow the sample to transfer from the dry load to the primary column head.

  • Step 3: Run a linear gradient from 20% to 40% H2​O in MeCN over 10 CV[2].

  • Step 4: Flush the column with 40% H2​O for 2 CV to ensure all highly polar impurities are eluted.

Detection & Fractionation
  • ESI-MS Settings: Negative ion mode. Oxane-2,4,5-triol ( C5​H10​O4​ , MW = 134.13 g/mol ) will cleanly ionize to form the [M−H]− adduct. Set the fraction collection trigger to m/z 133 [2].

  • ELSD Settings (Alternative): Drift tube temperature 40°C, nebulizer gas ( N2​ ) at 30 psi.

Quantitative Method Parameters

Table 1: HILIC Mobile Phase Gradient Profile

Column Volume (CV)% Acetonitrile (Weak)% Water (Strong)Flow Rate (mL/min)Purpose
0.0 - 3.0802030Column Equilibration
3.0 - 5.0802030Isocratic Hold & Sample Transfer
5.0 - 15.080 → 6020 → 4030Linear Gradient Elution
15.0 - 17.0604030High-Polarity Wash
Flow rate optimized for a standard 10g - 12g flash cartridge.

Table 2: Stationary Phase Comparison for Oxane-2,4,5-triol

Stationary PhaseRetention MechanismRetention Factor ( k′ )Peak SymmetrySuitability
Bare Silica ( SiO2​ )Adsorption / H-bonding> 10.0 (often irreversible)Severe TailingPoor
C18 (Reversed-Phase)Hydrophobic Partitioning< 0.5 (Void volume)Sharp (Unresolved)Poor
Amine-Bonded ( NH2​ ) HILIC / H-bonding 2.5 – 4.5 Symmetrical Excellent

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. Use the following logic gates to ensure experimental integrity:

  • Validation Check 1: Pre-Run Ionization Confirmation

    • System: Before starting the flash run, perform a direct flow-injection analysis (FIA) of the crude sample in 80:20 MeCN: H2​O .

    • Causality: If the m/z 133 signal is absent, the ESI probe may be in positive mode (where sugar ionization is poor) or the capillary voltage is unoptimized. Do not start the column run until the mass signal is validated.

  • Validation Check 2: Peak Splitting or Broadening

    • System: Observe the real-time chromatogram. If the target peak splits or tails heavily, the system has failed the loading integrity check.

    • Causality: This is a "breakthrough effect" caused by residual water in the dry load. Water acts as a strong solvent in HILIC; if the dry load is not completely free of moisture prior to packing, the sample will pre-elute unevenly.

    • Correction: Ensure strict adherence to the dry-loading protocol and leave the sorbent on the high-vacuum line for an additional 30 minutes prior to packing.

References

  • Bickler, B. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog. URL:[Link]

  • Kowal, E. A., et al. (2008). Site-specific Synthesis and Characterization of Oligonucleotides Containing an N6-(2-Deoxy-d-erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5-N-methylformamidopyrimidine Lesion. Chemical Research in Toxicology (PMC - NIH). URL:[Link]

Sources

Method

1H and 13C NMR chemical shift assignments for oxane-2,4,5-triol

Application Note: Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Structural Analysis of Oxane-2,4,5-triol Introduction & Scientific Context Oxane-2,4,5-triol is the systematic IUPAC nomenclature for the pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Structural Analysis of Oxane-2,4,5-triol

Introduction & Scientific Context

Oxane-2,4,5-triol is the systematic IUPAC nomenclature for the pyranose tautomer of 2-deoxy-D-ribose (2-deoxy-D-erythro-pentopyranose)[1]. As a foundational carbohydrate building block, its structural characterization is critical in prebiotic chemistry, the synthesis of nucleoside analogues, and the investigation of abasic site DNA lesions[2][3].

In aqueous environments, 2-deoxyribose undergoes rapid mutarotation. Rather than existing as a static molecule, it forms a dynamic equilibrium network consisting of an acyclic aldehyde intermediate, minor furanose tautomers, and the thermodynamically dominant α- and β-pyranose forms (oxane-2,4,5-triol)[3]. Accurate nuclear magnetic resonance (NMR) assignment of this molecule requires a robust methodology to isolate the spectral signatures of the pyranose ring from the complex equilibrium mixture.

To bridge the gap between systematic chemistry and glycobiology, it is crucial to understand the nomenclature mapping. While IUPAC names the ring oxygen as position 1 (making the anomeric carbon C2), carbohydrate chemists number the chain starting from the anomeric carbon (C1).

  • Carbohydrate C1 (Anomeric) = Oxane C2

  • Carbohydrate C2 (Deoxy) = Oxane C3

  • Carbohydrate C3 = Oxane C4

  • Carbohydrate C4 = Oxane C5

  • Carbohydrate C5 = Oxane C6

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data, the experimental design must account for the rapid mutarotation and the severe spectral overlap typical of deoxysugars. The following step-by-step protocol establishes a self-validating analytical system.

Step 1: Sample Preparation & Equilibration

  • Solvent Selection: Dissolve 15–20 mg of highly pure 2-deoxy-D-ribose in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

    • Causality: D₂O is strictly required to exchange the three hydroxyl protons (-OH) for deuterium (-OD). This eliminates broad, overlapping hydroxyl resonances that would otherwise obscure the critical aliphatic sugar protons in the 3.5–4.0 ppm region.

  • Internal Standard: Add 0.1% (w/v) of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to serve as the internal chemical shift reference (0.00 ppm).

  • Equilibration: Transfer the solution to a standard 5 mm NMR tube and incubate at 298 K for a minimum of 2 hours.

    • Causality: This allows the mutarotation equilibrium to reach a thermodynamic steady state, ensuring reproducible integration values for the α and β anomers.

Step 2: 1D and 2D NMR Acquisition Parameters

  • ¹H NMR (1D): Acquire at 400 MHz (or higher) using a standard single-pulse sequence with water presaturation. Use an extended relaxation delay (D1 = 3 seconds) to ensure the quantitative integration of the anomeric protons.

  • ¹³C NMR (1D): Acquire at 100 MHz using proton decoupling. Set D1 to 5 seconds to account for the longer T₁ relaxation times of the unprotonated anomeric carbons.

  • 2D COSY: Acquire to trace the continuous homonuclear spin system from the anomeric proton (H1) through the deoxy methylene (H2) to the rest of the ring.

  • 2D HSQC: Acquire to resolve the heavily overlapped 3.5–4.0 ppm region by separating protons based on their directly attached ¹³C chemical shifts.

  • 2D HMBC: Acquire to map long-range heteronuclear connectivity (²J_CH and ³J_CH), which is critical for validating ring closure.

NMR_Workflow A 1. Sample Prep (D2O + DSS) B 2. Equilibration (Mutarotation) A->B C 3. 1D Acquisition (1H, 13C) B->C D 4. 2D Correlation (COSY, HSQC, HMBC) C->D E 5. Self-Validation & Assignment D->E

Experimental workflow for the self-validating NMR assignment of oxane-2,4,5-triol.

Mechanistic Insights & Self-Validation (E-E-A-T)

A robust analytical protocol must be self-validating. To confirm that the assigned peaks belong to a closed pyranose ring (oxane-2,4,5-triol) rather than the minor furanose tautomer or an acyclic intermediate, the following internal checks must be satisfied:

  • Integration Parity: The sum of the integrations for the α and β anomeric protons (H1) must equal exactly half the integration of the isolated deoxy protons (H2a/H2b).

  • Ring-Closure Verification (HMBC): The absence of a cross-peak between H1 and C4, coupled with a strong ³J_CH cross-peak between H1 and C5, mathematically validates the 6-membered pyranose structure. Furanose forms would conversely show a strong H1-C4 correlation and highly deshielded C4 shifts (~83 ppm)[3].

Spectral Interpretation: The chemical shifts of oxane-2,4,5-triol are heavily influenced by the stereochemistry of the hydroxyl groups. The anomeric carbon (C1) is highly deshielded (~92-95 ppm) due to the anomeric effect and its bond to two electronegative oxygen atoms[3]. Conversely, the C2 position is significantly shielded (~35-37 ppm) because it lacks a hydroxyl group (the "deoxy" position), serving as the primary diagnostic peak for 2-deoxysugars.

Mutarotation A α-Oxane-2,4,5-triol (α-Pyranose) B Acyclic Aldehyde (Intermediate) A->B Ring Opening B->A Cyclization C β-Oxane-2,4,5-triol (β-Pyranose) B->C Cyclization D Furanose Tautomers (Minor Species) B->D 5-Exo-Trig C->B Ring Opening D->B Ring Opening

Mutarotation equilibrium network of oxane-2,4,5-triol in aqueous solution.

Data Presentation: Chemical Shift Assignments

The following table summarizes the quantitative ¹H and ¹³C NMR data for the thermodynamically favored pyranose forms of the molecule. Data is mapped to both standard carbohydrate numbering and IUPAC oxane numbering for cross-disciplinary clarity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Oxane-2,4,5-triol in D₂O at 298 K

Carbohydrate NumberingIUPAC Oxane Numberingα-Pyranose ¹H (ppm)α-Pyranose ¹³C (ppm)β-Pyranose ¹H (ppm)β-Pyranose ¹³C (ppm)
C1 (Anomeric) C25.40 (br d)92.55.05 (dd)94.5
C2 (Deoxy) C31.70 – 2.10 (m)36.51.80 – 2.00 (m)35.5
C3 C44.00 (m)66.53.90 (m)66.5
C4 C53.80 (m)68.53.80 (m)68.5
C5 C63.70 (m)63.53.60 – 3.80 (m)63.5

(Note: Minor variations in chemical shift (±0.2 ppm) may occur depending on precise sample concentration and exact calibration against the internal standard).

References

  • 2-deoxy-D-ribopyranose | C5H10O4 | CID 9897684 - PubChem - National Institutes of Health.[Link]

  • Studies on the Prebiotic Origin of 2-Deoxy-D-ribose - White Rose eTheses Online.[Link]

  • Chemical and structural characterization of interstrand cross-links formed between abasic sites and adenine residues in duplex DNA - Nucleic Acids Research, Oxford Academic.[Link]

Sources

Application

Definitive Analysis of Oxane-2,4,5-triol by Gas Chromatography-Mass Spectrometry: A Derivatization-Based Protocol

An Application Guide for Researchers and Drug Development Professionals Abstract This application note presents a comprehensive and validated protocol for the sample preparation and analysis of oxane-2,4,5-triol using Ga...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This application note presents a comprehensive and validated protocol for the sample preparation and analysis of oxane-2,4,5-triol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility stemming from multiple hydroxyl groups, direct GC-MS analysis of oxane-2,4,5-triol is not feasible. This guide details a robust trimethylsilylation (TMS) derivatization procedure that chemically modifies the analyte to enhance its volatility and thermal stability. We provide a step-by-step methodology, from sample handling to data interpretation, including optimized GC-MS parameters and an analysis of expected mass spectral fragmentation patterns. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification and identification of oxane-2,4,5-triol and similar polyhydroxylated compounds.

Introduction: The Analytical Challenge

Oxane-2,4,5-triol, a polyhydroxylated cyclic ether, represents a class of compounds that are analytically challenging due to their inherent physical properties. The presence of three hydroxyl groups makes the molecule highly polar, leading to a high boiling point and poor thermal stability. These characteristics prevent its direct analysis by gas chromatography, as it would exhibit poor peak shape, low sensitivity, and potential degradation in the hot GC inlet and column.[1]

To overcome these limitations, a chemical modification step known as derivatization is essential.[2] Derivatization transforms the polar functional groups into less polar, more volatile, and more thermally stable moieties, making the analyte amenable to GC-MS analysis.[3][4] This guide focuses on silylation, the most widely used and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[3]

The Principle of Silylation for GC-MS Analysis

Silylation is a chemical reaction that replaces an active hydrogen atom in a polar functional group (e.g., -OH, -NH2, -COOH) with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[5] This process is foundational to the successful analysis of non-volatile compounds by GC-MS for several key reasons:

  • Increased Volatility: The replacement of a polar -OH group with a non-polar TMS ether group drastically reduces intermolecular hydrogen bonding. This reduction in intermolecular forces lowers the boiling point of the analyte, allowing it to transition into the gas phase at temperatures compatible with GC analysis.[1]

  • Enhanced Thermal Stability: TMS derivatives are generally more thermally stable than their parent compounds, preventing on-column degradation and ensuring accurate quantification.[4]

  • Improved Chromatography: Derivatization leads to less interaction between the analyte and active sites on the GC column surface, resulting in sharper, more symmetrical peaks and improved separation efficiency.[1]

  • Characteristic Mass Spectra: TMS derivatives produce predictable and informative mass spectra under Electron Ionization (EI), often with a prominent molecular ion or a characteristic [M-15]⁺ ion (loss of a methyl group), which aids in structure elucidation and molecular weight determination.[6]

For this protocol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent, with the addition of Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful TMS donor, and its reaction by-products are volatile and typically do not interfere with the chromatogram.[7] TMCS acts as a catalyst, increasing the reactivity of the BSTFA, which is particularly useful for derivatizing sterically hindered hydroxyl groups.[3][8]

Experimental Protocol: Sample Preparation and Derivatization

This section provides a detailed, step-by-step workflow for the derivatization of oxane-2,4,5-triol. Adherence to these steps is critical for achieving complete and reproducible derivatization.

3.1. Materials and Reagents

  • Oxane-2,4,5-triol standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (Derivatization Grade)

  • Nitrogen gas, high purity

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

3.2. Derivatization Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_analysis Analysis start Pipette sample into 2 mL GC vial dry Evaporate solvent to complete dryness (Nitrogen stream) start->dry add_pyr Add Anhydrous Pyridine dry->add_pyr add_bstfa Add BSTFA + 1% TMCS add_pyr->add_bstfa vortex1 Cap vial and vortex vigorously add_bstfa->vortex1 heat Incubate at 70°C for 60 minutes vortex1->heat cool Cool to room temperature heat->cool inject Inject into GC-MS System cool->inject

Caption: Workflow for the silylation of oxane-2,4,5-triol.

3.3. Step-by-Step Protocol

  • Sample Drying (Critical Step):

    • Transfer an aliquot of the sample (containing approximately 1-10 mg of analyte) into a 2 mL GC vial.[7] If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of high-purity nitrogen.[7] Silylating reagents are extremely sensitive to moisture, and the presence of water will consume the reagent and lead to incomplete derivatization.[9]

  • Reagent Addition:

    • To the dried residue, add 100 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst for the reaction.[10]

    • Add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is necessary to drive the reaction to completion.[5]

  • Reaction Incubation:

    • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

    • Vortex the mixture vigorously for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven set to 70°C and incubate for 60 minutes. Heating accelerates the reaction, ensuring the derivatization of all three hydroxyl groups.[5][8]

  • Final Preparation:

    • After incubation, remove the vial and allow it to cool completely to room temperature before opening.

    • The derivatized sample is now ready for direct injection into the GC-MS system.

3.4. Protocol Parameters Summary

ParameterValue/DescriptionRationale & Citation
Sample Amount 1-10 mg (or equivalent)Standard range for derivatization.[7]
Drying Method Nitrogen stream evaporationCritical for removing water, which deactivates silylating reagents.
Solvent 100 µL Anhydrous PyridineExcellent solvent for polar compounds and acts as a catalyst.[10]
Derivatization Reagent 100 µL BSTFA + 1% TMCSPowerful TMS donor with a catalyst for efficient reaction.[3][8]
Reaction Temperature 70 °COptimal temperature to ensure complete derivatization without analyte degradation.[8]
Reaction Time 60 minutesSufficient time for the reaction to proceed to completion.[8]

GC-MS Instrumental Analysis

The following parameters have been optimized for the analysis of the trimethylsilyl derivative of oxane-2,4,5-triol.

4.1. GC-MS Workflow Diagram

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry injection 1. Splitless Injection of Derivatized Sample separation 2. Separation on DB-5ms Column injection->separation elution 3. Elution into MS Source separation->elution ionization 4. Electron Ionization (70 eV) elution->ionization detection 5. Mass Analysis (Quadrupole) ionization->detection data 6. Data Acquisition detection->data

Caption: GC-MS analysis workflow for derivatized samples.

4.2. Recommended GC-MS Parameters

ParameterSettingRationale & Citation
GC System Agilent 8890 GC (or equivalent)High-performance system suitable for this analysis.
Mass Spectrometer Agilent 7250 GC/Q-TOF (or equivalent)Provides high-resolution, accurate mass data for confident identification.
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column ideal for separating non-polar TMS derivatives.[11][12]
Carrier Gas Helium, Constant FlowInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/minStandard flow rate for this column dimension.
Inlet Mode SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temperature 280 °CEnsures rapid vaporization of the derivatized analyte without degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 80°C (hold 2 min), then 10°C/min to 300°C (hold 5 min)A temperature ramp effectively separates the analyte from solvent and by-products.
MS Source Temp. 230 °CStandard source temperature for robust ionization.[13]
MS Quad Temp. 150 °CStandard quadrupole temperature for stable mass filtering.[13]
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation.
Electron Energy 70 eVUniversal standard for EI, allowing for library matching.
Mass Range m/z 50 - 500Covers the expected mass of the derivative and its fragments.
Solvent Delay 5 minutesPrevents the high-intensity solvent peak from saturating the detector.

Expected Results and Data Interpretation

5.1. Chromatographic Profile

Following the derivatization and GC-MS analysis, the tris-trimethylsilyl-oxane-2,4,5-triol is expected to elute as a sharp, symmetrical peak well-separated from the solvent front and any derivatization by-products.

5.2. Mass Spectral Fragmentation Analysis

The derivatized molecule has a molecular weight of approximately 348.6 g/mol . Under 70 eV electron ionization, the molecular ion (M⁺) at m/z 348 may be observed, but it is often weak or absent for TMS derivatives.[14] The mass spectrum is expected to be dominated by characteristic fragment ions that confirm the structure.

Predicted Fragmentation Pathway:

Fragmentation_Pathway cluster_frags Parent Tris-TMS-Oxane-2,4,5-triol [M]⁺• at m/z 348 M15 [M-15]⁺ m/z 333 Parent->M15 - •CH₃ f73 [Si(CH₃)₃]⁺ m/z 73 (Base Peak) Parent->f73 Direct Fragmentation f217 [M - 131]⁺ m/z 217 Parent->f217 - CH₂OTMS - H• M15->f73 Further Fragmentation f147 [(CH₃)₃SiOSi(CH₃)₂]⁺ m/z 147 M15->f147 Rearrangement

Caption: Predicted EI fragmentation of tris-TMS-oxane-2,4,5-triol.

Key Diagnostic Ions:

  • m/z 333 ([M-15]⁺): This is the most anticipated high-mass ion, resulting from the loss of a single methyl radical (•CH₃) from one of the TMS groups. Its presence is a strong indicator of a TMS-derivatized compound.[6]

  • m/z 73 ([Si(CH₃)₃]⁺): This ion, corresponding to the trimethylsilyl cation, is often the base peak (the most abundant ion) in the spectra of TMS derivatives and is a definitive marker for the derivatization.[15]

  • m/z 147 ([(CH₃)₃Si-O=Si(CH₃)₂]⁺): This common rearrangement ion forms from the migration of a TMS group and is characteristic of molecules with multiple silylated hydroxyl groups.[15]

  • m/z 217 ([M - CH₂OTMS - H]⁺): Loss of a silylated hydroxymethyl group from the ring structure is a likely fragmentation pathway, leading to a significant ion at m/z 217.

The presence and relative abundance of these and other fragment ions can be used to confirm the identity of oxane-2,4,5-triol in the sample.

Conclusion

The protocol described in this application note provides a robust and reliable method for the analysis of oxane-2,4,5-triol by GC-MS. The key to this analysis is a comprehensive silylation step using BSTFA with a TMCS catalyst, which effectively converts the polar, non-volatile analyte into a thermally stable derivative suitable for gas chromatography. The optimized GC-MS parameters ensure excellent chromatographic separation and the generation of characteristic mass spectra for confident identification. This self-validating system offers high sensitivity and reproducibility, making it an essential tool for researchers in pharmaceutical development and related scientific fields.

References

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved March 28, 2026, from [Link]

  • Popp, P., & Kalachova, K. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved March 28, 2026, from [Link]

  • Interchim. (n.d.). Basic Procedures for Derivatization. Retrieved March 28, 2026, from [Link]

  • Li, Y., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Retrieved March 28, 2026, from [Link]

  • MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. Retrieved March 28, 2026, from [Link]

  • Obrnuta faza. (n.d.). GC Derivatization Reagents. Retrieved March 28, 2026, from [Link]

  • Spaulding, R. S., et al. (2014). Sequential derivatization of polar organic compounds in cloud water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide, and gas-chromatography/mass spectrometry analysis. PubMed. Retrieved March 28, 2026, from [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved March 28, 2026, from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2024). Extraction and derivatization of polar herbicides for GC-MS analyses. Retrieved March 28, 2026, from [Link]

  • MDPI. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds. Retrieved March 28, 2026, from [Link]

  • PMC. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrum of compound 1 Analysis of the fragmentation.... Retrieved March 28, 2026, from [Link]

  • Gee, A. J., et al. (2000). Ion trap mass spectrometry of trimethylsilylamides following gas chromatography. PubMed. Retrieved March 28, 2026, from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved March 28, 2026, from [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved March 28, 2026, from [Link]

  • Scribd. (n.d.). Silylation Techniques in Mass Spectrometry. Retrieved March 28, 2026, from [Link]

  • PMC. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques...for the Characterization of...Lipids. Retrieved March 28, 2026, from [Link]

  • Fobker, M., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. PubMed. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). (2R,3R,4S,5R)-2-[(3S)-3-hydroxybutoxy]oxane-3,4,5-triol. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. Retrieved March 28, 2026, from [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the.... Retrieved March 28, 2026, from [Link]

  • Molport. (n.d.). (4S,5R)-oxane-2,4,5-triol. Retrieved March 28, 2026, from [Link]

  • NSF PAR. (2022). The C5−Alkene Triol Conundrum: Structural Characterization and Quantitation.... Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2017). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities.... Retrieved March 28, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2,4-Trioxolane (CAS 289-14-5). Retrieved March 28, 2026, from [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved March 28, 2026, from [Link]

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Sources

Method

Application Notes and Protocols: Oxane-2,4,5-triol as a Versatile Chiral Precursor for the Synthesis of Bioactive Pharmaceutical Ingredients

Abstract The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active natural products.[1][2][3] Its conformational rigidity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active natural products.[1][2][3] Its conformational rigidity and ability to engage in hydrogen bonding interactions make it an attractive bioisostere for cyclohexyl groups, often leading to improved pharmacokinetic profiles.[2] This document provides a detailed technical guide on the utilization of oxane-2,4,5-triol, a polyhydroxylated tetrahydropyran, as a versatile chiral starting material for the synthesis of active pharmaceutical ingredients (APIs). We will explore its chemical reactivity and present detailed, field-proven protocols for its derivatization into key intermediates for drug discovery.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring system is a cornerstone in modern drug design. Its incorporation into molecular structures can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[2] The oxygen atom within the ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which can lead to enhanced potency and selectivity.[2][4]

Oxane-2,4,5-triol, with its multiple hydroxyl groups, presents a rich platform for chemical modification. The stereochemistry of these hydroxyl groups can be leveraged to synthesize a diverse array of chiral molecules, a critical aspect in the development of modern therapeutics where enantiomeric purity is paramount. This guide will focus on the synthetic utility of (4S,5R)-oxane-2,4,5-triol, a commercially available chiral building block.[5][6]

Strategic Derivatization of Oxane-2,4,5-triol

The three hydroxyl groups of oxane-2,4,5-triol offer multiple handles for synthetic manipulation. Their differential reactivity can be exploited for selective protection, activation, and substitution, paving the way for the introduction of various pharmacophoric elements.

Regioselective Protection of Hydroxyl Groups

The first crucial step in harnessing the synthetic potential of oxane-2,4,5-triol is the regioselective protection of its hydroxyl groups. This allows for the controlled, stepwise functionalization of the molecule. A common and effective strategy is the use of silyl ethers, which offer a range of stabilities and can be selectively removed under different conditions.

Protocol 1: Regioselective Silylation of (4S,5R)-oxane-2,4,5-triol

Objective: To selectively protect the C4 and C5 hydroxyl groups of (4S,5R)-oxane-2,4,5-triol, leaving the C2 hydroxyl group available for further modification.

Causality of Experimental Choices: The choice of a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), is driven by the steric hindrance around the C2 hydroxyl group, which is expected to be less accessible than the C4 and C5 hydroxyls. Imidazole is used as a mild base to activate the silylating agent and neutralize the HCl generated during the reaction. Dichloromethane (DCM) is an excellent inert solvent for this type of reaction.

Materials:

  • (4S,5R)-oxane-2,4,5-triol (1.0 eq)[5]

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (2.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of (4S,5R)-oxane-2,4,5-triol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).

  • Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired di-silylated product.

Data Presentation:

CompoundMolecular Weight ( g/mol )Expected Yield (%)
(4S,5R)-4,5-bis(tert-butyldimethylsilyloxy)oxane-2-ol362.6885-95

Elaboration to a Key Pharmaceutical Intermediate: Synthesis of a Chiral Amino-alcohol

Amino-alcohols are prevalent motifs in many APIs. The selectively protected oxane-2,4,5-triol can be readily converted into a valuable chiral amino-alcohol intermediate. This involves oxidation of the remaining hydroxyl group to a ketone, followed by reductive amination.

Protocol 2: Oxidation to the Corresponding Ketone

Objective: To oxidize the C2 hydroxyl group of the di-silylated intermediate to a ketone.

Causality of Experimental Choices: Dess-Martin periodinane (DMP) is a mild and highly selective oxidizing agent for primary and secondary alcohols. It operates under neutral conditions, which is crucial to avoid the cleavage of the acid-labile silyl ethers.

Materials:

  • (4S,5R)-4,5-bis(tert-butyldimethylsilyloxy)oxane-2-ol (1.0 eq)

  • Dess-Martin periodinane (DMP) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the di-silylated alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add DMP (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ketone is often of sufficient purity for the next step, or it can be purified by silica gel chromatography.

Protocol 3: Reductive Amination to a Chiral Amine

Objective: To convert the ketone into a chiral amine via reductive amination. This is a key step in introducing a nitrogen-containing functional group, which is fundamental to a vast number of APIs.

Causality of Experimental Choices: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for the reductive amination of ketones and aldehydes. It is less basic than other borohydrides, minimizing side reactions. Acetic acid acts as a catalyst for imine formation.

Materials:

  • (4S,5R)-4,5-bis(tert-butyldimethylsilyloxy)oxan-2-one (1.0 eq)

  • Ammonium acetate (10 eq) or a primary amine of choice

  • Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the ketone (1.0 eq) and ammonium acetate (10 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add STAB (2.0 eq) portion-wise, controlling any effervescence.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by silica gel chromatography.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow from oxane-2,4,5-triol to a key chiral amino-alcohol intermediate.

G cluster_0 Core Synthesis Workflow Oxane-2,4,5-triol Oxane-2,4,5-triol Di-silylated Intermediate Di-silylated Intermediate Oxane-2,4,5-triol->Di-silylated Intermediate Protocol 1: Regioselective Silylation Ketone Intermediate Ketone Intermediate Di-silylated Intermediate->Ketone Intermediate Protocol 2: Oxidation Chiral Amino-alcohol Chiral Amino-alcohol Ketone Intermediate->Chiral Amino-alcohol Protocol 3: Reductive Amination

Caption: Synthetic pathway from oxane-2,4,5-triol to a chiral amino-alcohol.

Applications and Future Directions

The resulting chiral amino-alcohol is a versatile building block that can be further elaborated into a wide range of API scaffolds. For instance, the amine can be acylated or alkylated, and the silyl protecting groups can be removed to reveal the diol, which can then be further functionalized. This approach provides access to complex molecules with multiple stereocenters, all originating from the chiral pool of oxane-2,4,5-triol. The principles outlined here can be adapted for the synthesis of various drug classes, including but not limited to, kinase inhibitors, antiviral agents, and antibacterial compounds.[1][2][4]

Conclusion

Oxane-2,4,5-triol is a highly valuable and underutilized chiral precursor in medicinal chemistry. Through strategic and regioselective manipulation of its hydroxyl groups, a diverse array of complex and stereochemically rich intermediates can be accessed. The protocols detailed in this guide provide a robust and reproducible framework for researchers and drug development professionals to unlock the synthetic potential of this versatile building block, accelerating the discovery and development of new and effective therapeutics.

References

  • Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
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  • Delso, I., et al. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry.
  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • PMC. (n.d.). New reactions of 2-methylenetetrahydropyrans. A three component coupling protocol for the synthesis of tetrahydropyranyl ketides.
  • ACS Publications. (2005). Synthesis of Mono- and Dihydroxylated Furanoses, Pyranoses, and an Oxepanose for the Preparation of Natural Product Analogue Libraries. The Journal of Organic Chemistry.
  • PMC. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
  • PMC. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
  • PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • RSC Publishing. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry.
  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues.
  • ACS Publications. (2002). The Synthesis of l-Aminosugar and the Studies of l-Pyranoses on the Ring III of Pyranmycins. Organic Letters.
  • ACS Publications. (2021). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development.
  • PMC. (n.d.). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose.
  • DR-NTU. (n.d.). Application of new synthetic methodologies to access 2,6-anti-tetrahydropyrans : towards the total synthesis of apicularen A.
  • ACS Publications. (n.d.). Conversion of Pyranose Glycals to Furanose Derivatives: A New Route to Oligofuranosides. The Journal of Organic Chemistry.
  • Taylor & Francis. (n.d.). Pyranose – Knowledge and References.
  • Advanced ChemBlocks. (n.d.). (4S,5R)-oxane-2,4,5-triol.
  • Ambeed.com. (n.d.). Product Details of [ (2R,4S,5R)-Oxane-2,4,5-triol ].
  • Molport. (n.d.). (4S,5R)-oxane-2,4,5-triol.

Sources

Application

Application Note: Metabolic and Glycobiological Profiling of Oxane-2,4,5-triol Derivatives

Executive Summary Oxane-2,4,5-triol derivatives—most notably 2-Deoxy-D-glucose (2-DG) and D-Glucosamine (GlcN) —are indispensable biochemical tools for probing cellular metabolism and post-translational modifications. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxane-2,4,5-triol derivatives—most notably 2-Deoxy-D-glucose (2-DG) and D-Glucosamine (GlcN) —are indispensable biochemical tools for probing cellular metabolism and post-translational modifications. Structurally, these compounds are hexose analogs featuring a tetrahydropyran (oxane) ring with specific hydroxyl substitutions[1]. Because they mimic D-glucose, they are actively transported into cells via Glucose Transporters (GLUTs) and phosphorylated by hexokinase (HK)[2]. However, their structural deviations dictate divergent metabolic fates: 2-DG acts as a dead-end glycolytic inhibitor[3], while GlcN bypasses glycolysis to fuel the Hexosamine Biosynthetic Pathway (HBP) and drive protein O-GlcNAcylation[4][5].

This technical guide provides validated, self-contained in vitro assay protocols for utilizing these derivatives in metabolic research, emphasizing the causality behind experimental design and the integration of rigorous controls.

Mechanistic Rationale & Pathway Divergence

To design a self-validating assay, one must understand the enzymatic bottlenecks these derivatives exploit:

  • 2-Deoxy-D-glucose (2-DG): Lacking a hydroxyl group at the C2 position, 2-DG is phosphorylated by hexokinase to form 2-DG-6-phosphate (2-DG6P)[2]. Because phosphoglucose isomerase requires the C2 hydroxyl to proceed with glycolysis, 2-DG6P becomes trapped intracellularly[3]. This trapping principle is the foundation of glucose uptake assays and competitive hexokinase inhibition[2][3].

  • D-Glucosamine (GlcN): Featuring an amino group at the C2 position, GlcN is phosphorylated to GlcN-6-phosphate, which bypasses the rate-limiting enzyme of the HBP (GFAT)[4][5]. It is rapidly converted into UDP-GlcNAc, the obligate nucleotide sugar donor for O-GlcNAc transferase (OGT)[5][6].

MetabolicPathway Glucose D-Glucose HK Hexokinase (HK) Glucose->HK TwoDG 2-Deoxy-D-glucose (2-DG) TwoDG->HK GlcN D-Glucosamine (GlcN) GlcN->HK G6P Glucose-6-Phosphate (Glycolysis) HK->G6P Normal Metabolism TwoDG6P 2-DG-6-Phosphate (Intracellular Trapping) HK->TwoDG6P Dead-end Product GlcN6P GlcN-6-Phosphate (HBP Pathway) HK->GlcN6P GFAT Bypass TwoDG6P->HK Allosteric Inhibition UDP UDP-GlcNAc (O-GlcNAcylation Donor) GlcN6P->UDP Biosynthesis

Metabolic divergence of oxane-2,4,5-triol derivatives following hexokinase phosphorylation.

Quantitative Kinetic Parameters

When designing competitive assays, the affinity of hexokinase for these derivatives must be factored into the substrate concentrations. The table below summarizes the kinetic parameters of mammalian hexokinase isoforms against glucose and oxane-2,4,5-triol derivatives.

Substrate / InhibitorEnzyme SourceParameter TypeValueReference
D-Glucose Rat Brain Hexokinase Km​ ~0.05 mM[7]
2-Deoxy-D-glucose Rat Brain Hexokinase Ki​ (Competitive)~0.3 mM[7]
D-Glucosamine Rat Brain Hexokinase Ki​ (Competitive)~0.3 mM[7]
2-Deoxy-D-glucose Rat Liver Hexokinase D (Glucokinase) Km​ (Non-cooperative)19.2 ± 2.3 mM[8][9]

Note: Rat brain hexokinase exhibits high active-site specificity, showing nearly identical competitive inhibition potency ( Ki​ ~0.3 mM) for both 2-DG and GlcN against glucose[7].

In Vitro Assay Protocols

Protocol A: Fluorescent Glucose Uptake Assay using 2-NBDG

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-deoxy-D-glucose) is a fluorescent 2-DG derivative used to quantify glucose transport[10][11].

Self-Validation System: This protocol utilizes Cytochalasin B as a negative control. Because 2-NBDG can sometimes enter cells via transporter-independent pinocytosis[10][11], Cytochalasin B (a potent GLUT inhibitor) ensures that the measured fluorescence is strictly mediated by specific glucose transporters[2][12].

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Seed adherent cells in a 96-well plate and culture until 80% confluent. Wash cells twice with warm PBS. Incubate in glucose-free DMEM for 30–60 minutes at 37°C.

    • Causality: Starvation depletes intracellular glucose reserves, maximizing the concentration gradient and membrane localization of GLUTs to ensure rapid 2-NBDG uptake[10].

  • Control Pre-treatment: To the negative control wells, add 10 µM Cytochalasin B during the last 15 minutes of the starvation period[2][12].

  • 2-NBDG Incubation: Replace the starvation medium with glucose-free DMEM containing 50–100 µM 2-NBDG (and Cytochalasin B for control wells). Incubate for 20–40 minutes at 37°C, protected from light[10][11].

  • Assay Termination: Rapidly aspirate the 2-NBDG solution and wash the cells three times with ice-cold PBS[10].

    • Causality: Ice-cold PBS instantly halts membrane fluidity and GLUT transporter kinetics, preventing the efflux of intracellularly trapped 2-NBDG-6-phosphate[10].

  • Detection: Lyse cells using 0.1% Triton X-100 in PBS or measure directly in live cells using a fluorescence microplate reader (Excitation: ~465 nm / Emission: ~540 nm) or flow cytometer[10][11].

UptakeWorkflow S1 1. Glucose Starvation (30-60 min) S2 2. 2-NBDG Incubation (50-100 µM) S1->S2 S3 3. Ice-Cold PBS Wash (Halt Kinetics) S2->S3 S4 4. Fluorescence Detection (Ex 465/Em 540) S3->S4 Control Cytochalasin B (GLUT Inhibitor) Control->S2 Negative Control

Workflow for 2-NBDG uptake assay with Cytochalasin B validation.

Protocol B: Hexokinase Inhibition Kinetics Assay (In Vitro)

This cell-free assay determines the inhibitory kinetics of 2-DG or GlcN against purified hexokinase. It utilizes a coupled enzyme system (Glucose-6-Phosphate Dehydrogenase, G6PDH) to continuously monitor the production of NADH/NADPH at 340 nm.

Step-by-Step Methodology:

  • Reaction Mix Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM NADP⁺, and 1 U/mL G6PDH.

  • Inhibitor Titration: Aliquot the reaction mix into a UV-transparent 96-well plate. Add the oxane-2,4,5-triol derivative (e.g., 2-DG) at varying concentrations (0.1 mM to 5.0 mM)[8][9].

  • Substrate Addition: Add D-glucose at concentrations flanking its Km​ (e.g., 0.05 mM, 0.1 mM, 0.5 mM)[7].

  • Initiation & Kinetic Read: Add purified Hexokinase (e.g., 0.1 U/well) to initiate the reaction. Immediately read absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.

    • Causality: 2-DG is phosphorylated to 2-DG6P, which is not a substrate for G6PDH. Therefore, the rate of NADPH production directly correlates with the uninhibited phosphorylation of D-glucose[3][8].

  • Data Analysis: Plot the initial velocities ( V0​ ) using a Lineweaver-Burk or Dixon plot to calculate the Ki​ . The intersecting patterns will confirm competitive inhibition[13].

Protocol C: Modulating and Detecting Protein O-GlcNAcylation

D-Glucosamine is utilized to artificially elevate intracellular UDP-GlcNAc pools, thereby hyper-driving OGT activity and increasing global O-GlcNAcylation stoichiometries[4][5].

Self-Validation System: To ensure the observed signal is true O-GlcNAcylation and not an artifact, parallel samples must be treated with a commercial hexosaminidase (which cleaves terminal GlcNAc) prior to immunoblotting[4].

Step-by-Step Methodology:

  • Metabolic Priming: Culture cells in standard media. Treat the experimental group with 5–10 mM D-Glucosamine for 4–18 hours[4].

    • Causality: High extracellular GlcN outcompetes glucose, flooding the HBP and bypassing the feedback-inhibited GFAT enzyme, leading to a massive accumulation of UDP-GlcNAc[4][6].

  • Lysis & Preservation: Lyse cells in RIPA buffer supplemented with standard protease inhibitors AND an OGA inhibitor (e.g., Thiamet-G or PUGNAc at 50 µM)[4].

    • Causality:O-GlcNAcylation is highly dynamic. Upon cell lysis, endogenous O-GlcNAcase (OGA) will rapidly strip the modification unless chemically inhibited[4][5].

  • Enzymatic Control Digestion (Support Protocol): Take a 20 µg aliquot of the lysate and incubate with 50 Units of β-N-acetylhexosaminidase in a pH 4.5 citrate buffer for 2 hours at 37°C[4].

  • Western Blotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe using an O-GlcNAc specific antibody (e.g., CTD110.6 or RL2) at 1 µg/mL[4][5]. The hexosaminidase-treated lane must show a complete loss of signal, validating the antibody's specificity[4].

References

  • Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. PubMed Central (PMC).[Link]

  • Kinetic studies of rat liver hexokinase D ('glucokinase') in non-co-operative conditions show an ordered mechanism with MgADP as the last product to be released. Biochemical Journal.[Link]

  • Competitive inhibition of rat brain hexokinase by 2-deoxyglucose, glucosamine, and metrizamide. PubMed.[Link]

  • 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. PubMed Central (PMC).[Link]

  • Dietary administration of the glycolytic inhibitor 2-deoxy-D-glucose reduces endotoxemia-induced inflammation and oxidative stress. Frontiers.[Link]

  • Detection and Analysis of Proteins Modified by O-Linked N-Acetylglucosamine. PubMed Central (PMC).[Link]

  • Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. PubMed Central (PMC).[Link]

  • O-GlcNAcylation Quantification of Certain Protein by the Proximity Ligation Assay. ACS Publications.[Link]

  • 2-Deoxy-D-glucose - New Drug Approvals. New Drug Approvals.[Link]

  • Showing Compound Glucosamine (FDB022668). FooDB. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oxane-2,4,5-triol Derivative Synthesis

Welcome to the Application Scientist Support Portal As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of substituted pyranoses. The oxane-2,4,5-triol s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal

As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of substituted pyranoses. The oxane-2,4,5-triol structural core is the foundational scaffold for high-value therapeutics, most notably 2-deoxy-D-glucose (2-DG, a glycolysis inhibitor used in oncology and virology) and glucosamine (an amino sugar precursor for glycosaminoglycans).

Yield drops in these syntheses rarely occur due to a single catastrophic failure; rather, they stem from poor stereocontrol, side-product formation during hydrolysis, or enzyme inactivation in biocascades. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to maximize your synthetic efficiency.

Part 1: Diagnostic Workflow for Yield Optimization

YieldOptimization Start Low Yield Detected (Oxane-2,4,5-triol Synthesis) Identify Identify Synthetic Route Start->Identify ChemRoute Chemical Synthesis (e.g., D-Glucal to 2-DG) Identify->ChemRoute BioRoute Biocatalytic Cascade (e.g., P2O & Transaminase) Identify->BioRoute HydroRoute Acid Hydrolysis (e.g., Chitin to Glucosamine) Identify->HydroRoute ChemFix Enforce Anhydrous Conditions Use Ion-Exchange Resin ChemRoute->ChemFix Halogenation/Reduction BioFix Add Catalase to Scavenge H2O2 Maintain pH 7.0-7.5 BioRoute->BioFix Enzyme Inactivation HydroFix Limit Reaction to 4 Hours Use 9:1 Acid/Solid Ratio HydroRoute->HydroFix Sugar Degradation Success Yield Improved (>70%) ChemFix->Success BioFix->Success HydroFix->Success

Diagnostic workflow for troubleshooting oxane-2,4,5-triol synthesis bottlenecks.

Part 2: Troubleshooting Guides & FAQs

Q1: My chemical conversion of D-glucal to 2-deoxy-D-glucose (2-DG) is stalling at <40% yield. What is the mechanistic cause, and how can I fix it? A1: The synthesis of 2-DG from D-glucal typically involves electrophilic halogenation (e.g., bromination) at the C-2 position followed by reductive debromination. If your yield is low, the causality usually lies in the competitive formation of 2,3-unsaturated glycosides or incomplete reduction. Water contamination during bromination can lead to premature hydrolysis and complex epimeric mixtures[1].

  • Troubleshooting Step: Ensure strictly anhydrous conditions during the initial halogenation. Utilizing a photolytic approach or an ion-exchange resin (e.g., Baker ANGA-542) in methanol for the reduction step has been shown to improve the yield of 2-DG to approximately 78% by minimizing side reactions[2].

Q2: I am using a biocatalytic cascade (Pyranose 2-oxidase and transaminases) to synthesize amino-oxane-triols (like glucosamine). The conversion rate is poor. Why? A2: Biocatalytic cascades are highly sensitive to intermediate accumulation and byproduct toxicity. Pyranose 2-oxidase (P2O) oxidizes the C2-hydroxyl group of the pyranose ring to a ketone, generating hydrogen peroxide ( H2​O2​ ) as a byproduct. If H2​O2​ is not actively removed, it rapidly oxidizes the active site residues of your transaminases, leading to irreversible enzyme inactivation and stalling the amination step[3].

  • Troubleshooting Step: Introduce catalase into your one-pot reaction to continuously decompose H2​O2​ into water and oxygen. Furthermore, ensure the pH is maintained between 7.0 and 7.5; acidic environments can alter the substrate specificity of the transaminases, while highly basic environments degrade the oxane ring[4].

Q3: When extracting glucosamine via acid hydrolysis of chitin, I am seeing significant sugar degradation and dark byproducts. How do I optimize the yield? A3: The production yield of glucosamine hydrochloride is inversely related to the cross-product of acid concentration and time. While high acid concentrations (e.g., 37% HCl) promote the initial cleavage of the β -(1,4)-glycosidic bonds, prolonged exposure causes the liberated glucosamine to undergo Maillard-type degradation and dehydration into toxic furfurals[5].

  • Troubleshooting Step: Implement strict time-course control. Response Surface Methodology (RSM) demonstrates that the optimal self-validating system utilizes 30-37% HCl at a 9:1 (v/w) acid-to-solid ratio, strictly capped at 4 hours of reaction time. This specific parameter set minimizes side reactions and can achieve a 96–98% yield[6].

Part 3: Quantitative Data Presentation

To assist in selecting the most efficient protocol for your lab's capabilities, review the summarized yield data below:

Target MoleculeSynthetic RouteKey Reagents / ConditionsOptimized YieldCausality for Yield Improvement
2-Deoxy-D-glucose Chemical (from D-glucal)Bromination, Baker ANGA-542 resin~78%Minimizes epimeric side reactions and premature hydrolysis.
2-Deoxy-D-glucose Chemical (from D-glucose)Direct synthesis (no protecting groups)~48%Reduces step-count and product loss during deprotection.
Glucosamine Biocatalytic CascadeP2O, Transaminase, Catalase (pH 7.0)Up to 68%Catalase scavenges H2​O2​ , preventing transaminase oxidation.
Glucosamine HCl Acid Hydrolysis30-37% HCl, 9:1 ratio, 4h at 90-100°C96-98%Strict time control prevents Maillard degradation of pyranose.
Part 4: Experimental Protocols
Protocol A: Optimized Biocatalytic Synthesis of Amino-Oxane-Triols (Glucosamine)

This protocol leverages engineered transaminases and P2O to achieve high yields of amino sugars from standard pyranoses without the need for complex protecting group chemistry[7].

  • Preparation: Prepare a 1 mL reaction mixture in 50 mM HEPES buffer. Adjust the pH to exactly 7.0 to ensure optimal transaminase stability.

  • Substrate Addition: Add 5 mM of the starting sugar (e.g., D-glucose) and 10 mM of the amine donor (e.g., isopropylamine).

  • Enzyme Loading: Introduce 1 μ M of Pyranose 2-oxidase (P2O) and 7 mg/mL of the engineered transaminase variant (e.g., Cvi-TA or Asp-TA).

  • Byproduct Scavenging (Critical Step): Add 100 U/mL of catalase to the mixture. Causality: Catalase prevents H2​O2​ -mediated oxidative deactivation of the transaminase, ensuring the reaction runs to completion.

  • Incubation: Incubate the mixture at 30 °C for 12 hours under gentle agitation.

  • Self-Validation: Quench the reaction by heating to 95 °C for 5 minutes. Centrifuge to remove denatured proteins and analyze the supernatant via LC-MS/MS to quantify the amino sugar yield. A successful run will show <5% residual 2-keto-sugar intermediates.

Protocol B: Chemical Hydrolysis of Chitin to Glucosamine Hydrochloride

This method utilizes Response Surface Methodology (RSM) optimized parameters to prevent pyranose ring degradation[5].

  • Pre-treatment: Mill the purified chitin to a uniform particle size to maximize surface area and ensure consistent hydrolysis rates.

  • Hydrolysis: In a round-bottom flask, combine the milled chitin with 37% HCl at a precise 9:1 (v/w) liquid-to-solid ratio.

  • Heating: Heat the mixture to 90-100 °C under continuous reflux. Causality: Refluxing ensures uniform temperature distribution, preventing localized charring of the pyranose rings.

  • Time Control (Critical Step): Monitor the reaction progress using Thin Layer Chromatography (TLC). Strictly halt the reaction after exactly 4 hours by rapid cooling in an ice bath.

  • Purification & Validation: Filter the hydrolysate to remove unreacted solids. Concentrate the filtrate under reduced pressure and precipitate the glucosamine hydrochloride using cold ethanol. Verify purity via HPLC; the product should appear as a white to pale-yellow crystalline powder.

References
  • 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities Source: National Institutes of Health (NIH) URL:[Link]

  • A review on synthetic methods for 2-Deoxy-D-glucose Source: Arkivoc URL:[Link]

  • Biocatalytic cascade combining an engineered pyranose 2-oxidase and transaminases for the synthesis of amino sugars Source: National Institutes of Health (NIH) URL:[Link]

  • Preparation of Glucosamine from Exoskeleton of Shrimp and Predicting Production Yield by Response Surface Methodology Source: ACS Publications URL:[Link]

  • Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review Source: National Institutes of Health (NIH) URL:[Link]

  • Artificial in Vitro Synthetic Enzymatic Biosystem for the One-Pot Sustainable Biomanufacturing of Glucosamine Source: ACS Catalysis URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Oxane-2,4,5-triol HPLC Analysis

Welcome to the technical support center for the analysis of highly polar compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically tailored to the challenges of developing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of highly polar compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically tailored to the challenges of developing and optimizing a High-Performance Liquid Chromatography (HPLC) method for oxane-2,4,5-triol and structurally similar analytes. Our focus is on providing practical, scientifically-grounded solutions to common issues encountered in the laboratory.

Part 1: Frequently Asked Questions - Foundational Concepts

This section addresses the fundamental principles and starting points for your method development.

Q1: Why is my standard C18 column showing no retention for oxane-2,4,5-triol?

Answer: Oxane-2,4,5-triol is a highly polar molecule, characterized by multiple hydroxyl (-OH) groups and a low molecular weight. Standard reversed-phase (RP-HPLC) chromatography, which typically uses a nonpolar C18 stationary phase, relies on hydrophobic interactions to retain analytes.[1][2] Highly polar compounds like oxane-2,4,5-triol have a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile mixtures) than for the nonpolar stationary phase.[1][3] This results in the analyte spending almost all its time in the mobile phase and eluting at or near the solvent front (void volume), providing no meaningful separation.[3]

Q2: What is the recommended chromatographic mode for analyzing oxane-2,4,5-triol?

Answer: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for retaining and separating very polar analytes like oxane-2,4,5-triol.[1][4] HILIC employs a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or zwitterionic groups) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (>70%).[1][4]

The separation mechanism in HILIC is based on the partitioning of the polar analyte into a water-enriched layer that adsorbs onto the surface of the polar stationary phase.[5] The high organic content of the mobile phase facilitates this partitioning. Elution is then achieved by increasing the polarity of the mobile phase, usually by increasing the concentration of the aqueous component.[6] This provides robust retention for compounds that are unretained in reversed-phase.[1][7]

Q3: Oxane-2,4,5-triol has no UV chromophore. What detectors are suitable?

Answer: Since oxane-2,4,5-triol lacks a UV-absorbing moiety, universal detectors that do not rely on the optical properties of the analyte are required.[8][9] The most common and effective choices are:

  • Charged Aerosol Detector (CAD): This detector nebulizes the column eluent, evaporates the mobile phase, and imparts a charge to the remaining non-volatile analyte particles.[10] An electrometer then measures the total charge, which is proportional to the mass of the analyte.[8] CAD is compatible with gradient elution and is known for its high sensitivity and uniform response for non-volatile compounds.[8][11]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD involves nebulization and solvent evaporation.[12] The resulting solid analyte particles pass through a light beam, and the scattered light is measured by a photodiode or photomultiplier tube.[12][13] ELSD is also gradient-compatible and widely used for analyzing sugars, sugar alcohols, and other non-chromophoric compounds.[4][14]

  • Refractive Index (RI) Detector: This detector measures changes in the refractive index of the column eluent as the analyte passes through the flow cell. While effective for detecting non-chromophoric compounds, its major limitation is its incompatibility with gradient elution, making it less flexible for method development.[7]

Q4: What is a good starting mobile phase composition for HILIC analysis of a polar triol?

Answer: A robust starting point for HILIC method development for a compound like oxane-2,4,5-triol would be a two-component mobile phase:

  • Mobile Phase A (Aqueous Component): Water with a volatile buffer, such as 10-20 mM Ammonium Formate or Ammonium Acetate, with the pH adjusted to a suitable range (e.g., 3.0-6.0) using the corresponding volatile acid (Formic Acid or Acetic Acid).

  • Mobile Phase B (Organic Component): Acetonitrile.

A typical starting gradient could be:

Time (min)%A (Aqueous)%B (Acetonitrile)
0.0595
10.04060
12.04060
12.1595
15.0595

This gradient starts with a high percentage of the weak organic solvent (acetonitrile) to ensure retention and gradually increases the strong aqueous solvent to elute the analyte.[6]

Q5: Why are volatile mobile phase additives mandatory when using CAD or ELSD?

Answer: Both CAD and ELSD rely on the complete evaporation of the mobile phase to leave behind solid analyte particles for detection.[8][12][13] If non-volatile additives, such as phosphate or sulfate buffers, are used, they will not evaporate.[13][15] Instead, they will accumulate in the detector as solid particles, leading to several critical problems:[16]

  • Extremely high background noise and baseline drift. [16]

  • Drastically reduced detector sensitivity.

  • Contamination and potential damage to the detector's nebulizer and evaporation tube. [13]

Therefore, it is essential to use only high-purity, volatile additives like ammonium formate, ammonium acetate, formic acid, acetic acid, and triethylamine.[12][17]

Part 2: Troubleshooting Guide - Resolving Common Issues

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your analysis.

Problem: I see no analyte peak, or it elutes immediately at the solvent front (t=0).
  • Possible Cause 1: Insufficient Column Equilibration.

    • Why it happens: In HILIC, the stationary phase requires adequate time to adsorb a stable water layer from the mobile phase. This layer is crucial for the analyte partitioning and retention mechanism.[1] Insufficient equilibration leads to an unstable surface and inconsistent, often poor, retention. HILIC columns may require significantly longer equilibration times than reversed-phase columns.[1]

    • Solution: Equilibrate the column with the initial mobile phase composition (e.g., 95% acetonitrile / 5% aqueous buffer) for at least 15-30 minutes before the first injection. When changing mobile phases, a longer equilibration is necessary.

  • Possible Cause 2: Mobile Phase is Too Strong (Too High Aqueous Content).

    • Why it happens: The aqueous component of the mobile phase is the "strong" or eluting solvent in HILIC. If the initial percentage of water is too high, the mobile phase will be too polar, preventing the analyte from effectively partitioning into the stationary phase's water layer, causing it to elute quickly.[6]

    • Solution: Decrease the percentage of the aqueous component (Mobile Phase A) in your starting conditions. For very polar analytes, you may need to start with as little as 2-3% aqueous and a very shallow gradient.

  • Possible Cause 3: Incorrect Gradient Program.

    • Why it happens: A common mistake is to run a "reversed-phase" type gradient, starting with low organic and increasing it. In HILIC, this is the reverse of what is needed. The gradient must start with high organic content and decrease it over time (i.e., increase the aqueous content) to elute the analyte.[6]

    • Solution: Verify your gradient program starts with the highest concentration of acetonitrile (e.g., 95%) and increases the concentration of the aqueous buffer over the run.

Problem: My analyte peak is broad, tailing, or fronting.
  • Possible Cause 1: Sample Diluent Mismatch.

    • Why it happens: This is one of the most common causes of poor peak shape in HILIC.[18] If the sample is dissolved in a solvent that is much stronger (more polar) than the initial mobile phase, such as pure water or buffer, the sample solution itself will act as a small, highly potent eluent. This disrupts the local partitioning equilibrium at the column head, causing the analyte band to spread and deform, often resulting in broad, split, or fronting peaks.[19]

    • Solution: Prepare your samples and standards in a diluent that is as close as possible to the initial mobile phase composition.[1] A diluent of 75-90% acetonitrile in water is often a good choice. If sample solubility is an issue, use the minimum amount of aqueous solvent necessary to dissolve the sample and then dilute with acetonitrile.

  • Possible Cause 2: Insufficient Buffer Concentration or Incorrect pH.

    • Why it happens: Analyte molecules with ionizable groups (like residual acids or bases) can interact with the stationary phase through multiple mechanisms. If the pH is not controlled, the ionization state of the analyte can fluctuate, leading to peak tailing.[19] Insufficient buffer concentration can fail to mask secondary interactions with the stationary phase (e.g., silanol groups), also causing tailing.[18]

    • Solution: Ensure your buffer concentration is adequate, typically 10-20 mM. Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa to ensure a single, stable ionization state.[19]

  • Possible Cause 3: Column Overload.

    • Why it happens: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a loss of the ideal Gaussian peak shape. This typically manifests as a "right triangle" or fronting peak.[18][20]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, 2 µL, and 1 µL) to see if the peak shape improves at lower mass loads.

Problem: My retention times are drifting or unstable between injections.
  • Possible Cause 1: Insufficient Re-equilibration Time Between Runs.

    • Why it happens: After a gradient run, the column must be fully returned to its initial high-organic, low-aqueous state before the next injection. If the re-equilibration period is too short, the water layer on the stationary phase will not be consistent from run to run, causing retention times to shift, usually to earlier times.[6][18]

    • Solution: Ensure your gradient program includes a post-run re-equilibration step that is sufficiently long. For HILIC, this step should be at least 5-10 column volumes. For a standard 4.6 x 150 mm column at 1 mL/min, this translates to 7-15 minutes.

  • Possible Cause 2: Mobile Phase Instability or Temperature Fluctuations.

    • Why it happens: HILIC separations are very sensitive to the exact composition of the mobile phase. Evaporation of the organic component (acetonitrile) from the mobile phase reservoir can occur over time, increasing the relative percentage of the aqueous component and causing retention times to decrease. Likewise, chromatography is sensitive to temperature; without a column oven, ambient temperature changes in the lab can cause retention to drift.[2][5]

    • Solution: Keep mobile phase bottles loosely capped to prevent evaporation while allowing for pressure equalization. Use a column oven to maintain a constant, stable temperature. Prepare fresh mobile phase daily.[5]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Preparation of Volatile Mobile Phase (1L of 90:10 ACN:Buffer)
  • Prepare Aqueous Stock (Mobile Phase A):

    • Weigh out the appropriate amount of ammonium formate (e.g., 0.63 g for a 10 mM solution in 1L).

    • Dissolve in ~950 mL of high-purity (e.g., LC-MS grade) water in a clean 1L media bottle.

    • Adjust the pH to the desired value (e.g., pH 3.5) by adding formic acid dropwise while monitoring with a calibrated pH meter.

    • Bring the final volume to 1000 mL with water.

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates.[2]

  • Prepare Organic (Mobile Phase B):

    • Pour ~900 mL of high-purity acetonitrile into a separate 1L media bottle.

  • Final Mobile Phase Preparation (for isocratic use):

    • Carefully measure 900 mL of Mobile Phase B (Acetonitrile) and add it to a clean 1L bottle.

    • Carefully measure 100 mL of Mobile Phase A (Aqueous Buffer) and add it to the acetonitrile.

    • Mix thoroughly by inversion. This is now ready for use.

    • Note: For gradient elution, use the prepared Mobile Phase A and Mobile Phase B in their respective solvent lines on the HPLC system.

Protocol 2: HILIC Column Equilibration and System Suitability
  • Installation: Install the HILIC column in the correct flow direction.

  • Initial Flush: Flush the column with 100% Acetonitrile at a low flow rate (e.g., 0.2 mL/min) for 10 minutes to displace the shipping solvent.

  • Equilibration:

    • Set the mobile phase composition to the initial gradient conditions (e.g., 95% Acetonitrile, 5% Aqueous Buffer).

    • Set the flow rate to your method's starting flow rate (e.g., 1.0 mL/min).

    • Allow the system to pump for at least 30 minutes, or until the detector baseline is stable.

  • System Suitability Test (SST):

    • Prepare a standard solution of oxane-2,4,5-triol at a known concentration.

    • Perform 5-6 replicate injections of the SST standard.

    • Evaluate the results. Key parameters include:

      • Retention Time Reproducibility: The relative standard deviation (RSD) should typically be <1%.

      • Peak Area Reproducibility: The RSD should typically be <2%.

      • Tailing Factor: Should be between 0.9 and 1.5.

    • The system is considered ready for sample analysis only when SST criteria are met.

Visualizations

Below are diagrams illustrating key troubleshooting and conceptual workflows.

TroubleshootingWorkflow start Problem: Poor or No Retention q1 Is column fully equilibrated? (>20 column volumes) start->q1 s1 Action: Equilibrate for 30+ min with initial mobile phase. q1->s1 No q2 Is initial %ACN > 90%? q1->q2 Yes s1->q1 s2 Action: Increase initial %ACN. Decrease initial %Aqueous. q2->s2 No q3 Is sample diluent weaker than mobile phase? q2->q3 Yes end_node Retention should improve. s2->end_node s3 Action: Re-dissolve sample in initial mobile phase or higher %ACN. q3->s3 No q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for poor retention in HILIC.

HILIC_Parameters cluster_0 Mobile Phase Parameters cluster_1 Chromatographic Outcome MP Increase % Aqueous (Water/Buffer) Increase % Organic (Acetonitrile) Increase Buffer Concentration Adjust pH away from pKa Outcome Retention Time Peak Shape Selectivity MP:f0->Outcome:f0 Decreases MP:f1->Outcome:f0 Increases MP:f2->Outcome:f1 Improves (reduces tailing) MP:f3->Outcome:f1 Improves (reduces tailing) MP:f3->Outcome:f2 Can alter

Caption: Relationship between mobile phase parameters and HILIC performance.

References

  • Teledyne ISCO. (n.d.). Evaporative Light Scattering Detection (ELSD). Teledyne Labs. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Sojak, M., et al. (2024, January 30). HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector. MDPI. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Retrieved from [Link]

  • ESA Biosciences. (2026, March 27). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Which mobile phase can be used for LC/MS or ELSD detector? Retrieved from [Link]

  • Costa, P. F., et al. (2019, March 29). Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin. Journal of Chromatography A. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Agilent InfinityLab LC Series Evaporative Light Scattering Detectors User Manual. Retrieved from [Link]

  • SEDERE. (n.d.). How does an ELSD work? Retrieved from [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography. Retrieved from [Link]

  • Herbert, N.R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography Ltd. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Chromatography Today. (2015, May 21). Developments in ELSD Technology to Improve Sensitivity and Linearity of Response over a Wider Dynamic Range. Retrieved from [Link]

  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Oxane-2,4,5-triol in Non-Polar Solvents

Welcome to the technical support center for handling oxane-2,4,5-triol. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the solubility of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling oxane-2,4,5-triol. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the solubility of this highly polar molecule in non-polar solvent systems. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility challenges associated with oxane-2,4,5-triol.

Q1: Why is it so difficult to dissolve oxane-2,4,5-triol in non-polar solvents like hexane or mineral oil?

A1: The difficulty stems from a fundamental principle in chemistry: "like dissolves like". Oxane-2,4,5-triol is a highly polar molecule. Its structure contains an oxane (ether) ring and three hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors.[1][2] These features make it hydrophilic (water-loving).

Conversely, non-polar solvents are characterized by weak van der Waals forces and lack strong dipole moments. There is a significant mismatch in intermolecular forces between the highly cohesive, hydrogen-bonded network of the triol and the weakly interacting non-polar solvent molecules. Dissolving the triol in such a solvent would require a large amount of energy to break its strong intermolecular hydrogen bonds without the energetic payoff of forming new, stable interactions with the solvent. This energetic barrier results in extremely low solubility.

cluster_0 Oxane-2,4,5-triol Molecule cluster_1 Non-Polar Solvent O245T Oxane-2,4,5-triol OH1 OH O245T->OH1 H-Bonds OH2 OH O245T->OH2 H-Bonds OH3 OH O245T->OH3 H-Bonds Solvent Hexane O245T->Solvent Strong Repulsion (Polarity Mismatch)

Caption: Polarity mismatch between oxane-2,4,5-triol and non-polar solvents.

Q2: What are the primary strategies to overcome this solubility issue?

A2: There are four main strategies, each with distinct mechanisms and applications:

  • Co-solvency: Introducing a third component, a semi-polar "bridge" solvent, to reduce the overall polarity difference between the triol and the non-polar solvent.[3][4]

  • Surfactant-Mediated Systems: Using surfactants to create micro- or nano-scale structures (like micelles or emulsions) that can encapsulate the polar drug within the non-polar medium.[3]

  • Chemical Modification (Prodrugs): Temporarily masking the polar hydroxyl groups with non-polar, bioreversible chemical moieties to create a more lipophilic version of the molecule.[5][6]

  • Advanced Formulation Technologies: Employing techniques like solid dispersions or nano-suspensions to create high-energy or high-surface-area forms of the drug that are more easily dispersed.[7][8]

Part 2: Troubleshooting Guide - Methodologies and Protocols

This section provides a detailed breakdown of each strategy with step-by-step protocols.

Strategy 1: Co-solvency

When to use this method: This is often the first and simplest approach for achieving a true solution, especially when only moderate concentrations are needed for analytical or screening purposes. It is widely used in formulating injectable drugs.

How it works: A co-solvent is a solvent that is miscible with both the primary non-polar solvent and the polar solute. It works by reducing the interfacial tension between the solute and the solvent system.[9] The co-solvent disrupts the hydrogen bonding network of the polar solute while also interacting favorably with the non-polar solvent, effectively creating a medium with intermediate polarity where the solute can dissolve.[10]

Protocol: Screening for an Effective Co-solvent System

  • Selection of Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents with varying polarities. Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerol.[4]

  • Solubility Determination in Pure Co-solvents:

    • Accurately weigh an excess amount of oxane-2,4,5-triol into several vials.

    • Add a fixed volume (e.g., 1 mL) of each pure co-solvent to a separate vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant, dilute it with a suitable analytical solvent, and quantify the concentration using an appropriate method (e.g., HPLC-UV, LC-MS).

  • Ternary Phase Diagram Construction (Optional but Recommended):

    • Select the co-solvent that showed the highest solubility for the triol.

    • Prepare a series of mixtures of the non-polar solvent and the chosen co-solvent (e.g., from 10% to 90% co-solvent in 10% increments).

    • Determine the saturation solubility of oxane-2,4,5-triol in each mixture using the method described in step 2.

    • Plot the data to identify the solvent blend ratios that provide the desired solubility.

Potential Pitfalls:

  • Precipitation upon Dilution: A formulation that is stable in a high concentration of co-solvent may precipitate the drug if it is diluted into a larger volume of the non-polar phase.

  • Toxicity: The choice of co-solvent is limited by its toxicity profile for the intended application.[4]

Data Presentation: Example Co-solvent Screening Data

Co-solventDielectric Constant (Approx.)Saturation Solubility of Oxane-2,4,5-triol (mg/mL)
Ethanol24.515.2
Propylene Glycol32.025.8
PEG 40012.531.5
Glycerol42.518.1
Strategy 2: Surfactant-Mediated Solubilization (Nanoemulsions)

When to use this method: When a stable, long-term dispersion of the drug in a non-polar liquid (like an oil) is required, especially for oral or topical formulations. This method creates a thermodynamically stable system.[8][11]

How it works: Surfactants are amphiphilic molecules that position themselves at the oil-water interface. In a non-polar continuous phase, they can form "reverse micelles" where their polar heads face inward, creating a hydrophilic core that can solubilize oxane-2,4,5-triol. A more common approach for formulation is to create an oil-in-water (O/W) or water-in-oil (W/O) nanoemulsion. For this problem, a W/O nanoemulsion is ideal. A small aqueous phase containing the dissolved triol is dispersed as nano-sized droplets within the non-polar phase, stabilized by a layer of surfactant.[12]

Caption: Structure of a W/O nanoemulsion droplet for solubilizing polar molecules.

Protocol: Preparation of a W/O Nanoemulsion via High-Energy Homogenization

  • Phase Preparation:

    • Aqueous Phase: Dissolve oxane-2,4,5-triol in deionized water to its maximum practical solubility. This will be your internal phase.

    • Oil Phase: Select a suitable non-polar solvent (e.g., medium-chain triglycerides for pharmaceutical applications). Dissolve a low-HLB (Hydrophile-Lipophile Balance) surfactant (e.g., Sorbitan monooleate, HLB ~4.3) and a co-surfactant (e.g., ethanol) into the oil phase.[13]

  • Coarse Emulsion Formation: Slowly add the aqueous phase to the oil phase while mixing with a standard magnetic stirrer. This will form a milky, coarse emulsion.

  • Homogenization:

    • Process the coarse emulsion using a high-pressure homogenizer or a high-power ultrasonicator.

    • Parameters for Homogenizer: Typically 10,000-20,000 psi for 5-10 cycles.

    • Parameters for Ultrasonicator: High amplitude, pulsed mode to avoid overheating, for 10-20 minutes.

    • The goal is to reduce droplet sizes to the nano-range (typically < 200 nm). The emulsion should appear translucent or clear.

  • Characterization and Quality Control:

    • Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a uniform population of droplets.

    • Stability: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor droplet size and PDI over several weeks to check for Ostwald ripening or coalescence.

Potential Pitfalls:

  • Instability: The formulation may be kinetically stable but not thermodynamically stable, leading to phase separation over time.

  • Component Selection: Incorrect choice of surfactant/co-surfactant can lead to failure in forming a stable nanoemulsion.

Strategy 3: Chemical Modification (Prodrug Approach)

When to use this method: In drug development, when the goal is to transiently increase lipophilicity for absorption (e.g., crossing cell membranes) with the expectation that the modifying group will be cleaved in vivo to release the active parent drug.[14]

How it works: This strategy involves converting the polar hydroxyl (-OH) groups into less polar ester or ether groups.[14] For example, reacting the triol with a fatty acid chloride would create ester linkages. These non-polar ester groups "mask" the polar hydroxyls, dramatically increasing the molecule's solubility in non-polar solvents. These ester bonds can be designed to be cleaved by endogenous enzymes (esterases) in the body, releasing the original active molecule.[6][15]

Protocol: Conceptual Workflow for Prodrug Synthesis and Evaluation

  • Prodrug Design:

    • Select a promoiety that will effectively mask the hydroxyl groups and has a known cleavage mechanism in the target biological environment. A simple acetyl or a more complex pivaloyloxymethyl (POM) group could be considered.

  • Synthesis:

    • Protect two of the three hydroxyl groups if site-specific modification is needed.

    • React the unprotected hydroxyl group(s) with the corresponding acyl chloride or anhydride under anhydrous conditions with a base catalyst (e.g., pyridine, DMAP).

    • Deprotect the other hydroxyls if necessary.

    • Purify the resulting prodrug using column chromatography or recrystallization.

  • Solubility Characterization:

    • Measure the solubility of the newly synthesized prodrug in the target non-polar solvent using the shake-flask method described in the co-solvency protocol. A significant increase in solubility is expected.

  • In Vitro Reversion Study:

    • Incubate the prodrug in a solution containing relevant enzymes (e.g., porcine liver esterase or human plasma) to confirm it reverts to the parent oxane-2,4,5-triol.

    • Monitor the disappearance of the prodrug and the appearance of the parent drug over time using LC-MS.

Potential Pitfalls:

  • Synthetic Complexity: Multi-step synthesis can be challenging and low-yielding.

  • Incomplete Reversion: The prodrug may be too stable and not release the active drug efficiently in vivo, or it might be cleared from the body before it can revert.[5]

Part 3: Method Selection Guide

Choosing the right strategy depends on your end goal, required concentration, and acceptable level of complexity.

Decision-Making Workflow

start Goal: Dissolve Oxane-2,4,5-triol in Non-Polar Solvent q1 Is a true molecular solution required? start->q1 q2 Is temporary chemical modification acceptable? q1->q2 Yes res3 Use Surfactant System (e.g., Nanoemulsion) q1->res3 No (Dispersion is OK) q3 Is the required concentration low to moderate? q2->q3 No res2 Use Prodrug Strategy q2->res2 Yes res1 Use Co-solvency q3->res1 Yes res4 Consider Advanced Formulation (e.g., Solid Dispersion Precursor) q3->res4 No

Caption: Workflow for selecting the appropriate solubilization strategy.

Comparison of Strategies
StrategyMechanismProsConsBest For...
Co-solvency Reduces solvent polarity mismatch.[9]Simple, fast, forms a true solution.Risk of precipitation on dilution, limited by co-solvent toxicity.Analytical standards, initial screening, simple liquid formulations.
Nanoemulsion Encapsulates the drug in nano-droplets.[11]High loading capacity, good stability, suitable for various administration routes.Complex formulation development, requires specialized equipment (homogenizer).Oral/topical drug delivery, formulating in oils.
Prodrug Temporarily masks polar groups.[14]Dramatically increases intrinsic lipophilicity, can improve membrane permeability.Requires chemical synthesis, risk of altered pharmacology or incomplete in vivo reversion.Advanced drug development to overcome fundamental absorption barriers.
Solid Dispersion Reduces drug crystallinity.[16][17]Enhances dissolution rate.[18][19]Primarily for improving aqueous, not non-polar, solubility; complex to manufacture.Creating an amorphous intermediate for subsequent dispersion steps.
References
  • JETIR (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.org.
  • Scholars Research Library (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Universal Journal of Pharmaceutical Research. SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS.
  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • PMC - NIH. Solubilization techniques used for poorly water-soluble drugs.
  • PMC. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • ResearchGate. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility.
  • Dove Medical Press (2024). Nanotechnology & Poorly Soluble Drugs. DDDT.
  • F1000 (n.d.). Nanoemulsion as strategy to improve oral bioavailability of poorly water soluble drugs.
  • IT Medical Team (2012). Nanosuspension Technology for Solubilizing Poorly Soluble Drug.
  • PMC (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Available at: [Link]

  • Mehta, D., et al. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. International Journal of Pharmaceutical Research and Applications.
  • J-STAGE (n.d.). Effect of Polyols on the Association State of Nonionic Surfactants in Aqueous Solutions.
  • Garti, N., et al. (2001). Improved Oil Solubilization in Oil/Water Food Grade Microemulsions in the Presence of Polyols and Ethanol. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pharma Excipients (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • IJSDR (2011). Methods to boost solubility.
  • MDPI (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations.
  • Google Patents. Emulsifier for solubilizing polar solvents in oils and polyols.
  • ResearchGate. Prodrug strategies to overcome poor water solubility.
  • PubMed (2001). Improved oil solubilization in oil/water food grade microemulsions in the presence of polyols and ethanol. Available at: [Link]

  • Ivanhoe Industries. Surfactants for Oil Field Application Emulsifiers.
  • International Journal of Pharmaceutical Sciences (2025). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • International Journal of Scientific Development and Research (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • International Journal of Pharmaceutical Sciences Review and Research (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • Rubino, J. T., & Yalkowsky, S. H. (1987). Cosolvency and cosolvent polarity. Pharmaceutical research, 4(3), 231–236. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • World Pharma Today (2025). Advances in Lipid-Based Drug Formulations for Solubility.
  • ResearchGate. Rates of Solubilization of Triolein into Nonionic Surfactant Solutions.
  • Seppic (2025). Optimizing drug Solubility for enhanced oral formulation performance.
  • SciSpace (1987). Cosolvency and Cosolvent Polarity.
  • Drug Target Review (2024). The art and science of drug formulation.
  • Advanced ChemBlocks. (4S,5R)-oxane-2,4,5-triol.
  • The Importance of Solubility for New Drug Molecules (2020).
  • ACS Publications. Polar and nonpolar cosolvent effects on the solubility of cholesterol in supercritical fluids. Available at: [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). Influence of co-non-solvency on hydrophobic molecules driven by excluded volume effect.
  • Semantic Scholar (1994). Solubilization of non-polar compounds by non-ionic surfactant micelles.
  • MolPort. (4S,5R)-oxane-2,4,5-triol.
  • ResearchGate. Improving the aqueous solubility of triclosan by solubilization, complexation, and in situ salt formation.
  • PubChem. (2R,3R,4S,5R)-2-[(3S)-3-hydroxybutoxy]oxane-3,4,5-triol. Available at: [Link]

  • MDPI (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties.
  • PMC (2025). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins.
  • Cheméo. Chemical Properties of 1,2,4-Trioxolane (CAS 289-14-5).
  • Sigma-Aldrich. 2,4,6-triethyl-1,3,5-trioxane.
  • Chemical Communications (RSC Publishing). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters.

Sources

Optimization

minimizing epimerization of oxane-2,4,5-triol during extraction

Technical Support Center: Minimizing Epimerization of Oxane-2,4,5-triol During Extraction Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized carbohydrate derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Epimerization of Oxane-2,4,5-triol During Extraction

Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized carbohydrate derivatives, preserving the stereochemical integrity of building blocks like oxane-2,4,5-triol (a tetrahydropyran-triol derivative) during isolation is critical. This guide provides field-proven troubleshooting, quantitative parameters, and a self-validating extraction protocol designed by application scientists to prevent unwanted mutarotation and epimerization.

Section 1: Troubleshooting Guides & FAQs

FAQ 1: Why does my oxane-2,4,5-triol sample show multiple stereoisomers post-extraction even when starting from a pure standard? Causality: Oxane-2,4,5-triol is a cyclic hemiacetal. In aqueous environments, it exists in a dynamic equilibrium with its open-chain hydroxyaldehyde form. If your extraction conditions are too basic (pH > 7.5), the open-chain form undergoes a Lobry de Bruyn-Alberda van Ekenstein (LBAE) rearrangement[1]. Base catalyzes the deprotonation of the alpha-carbon, forming an enediol intermediate. Upon re-protonation, stereochemical information at C-4 or C-5 is lost, leading to irreversible epimerization. Furthermore, simple mutarotation at the C-2 anomeric center occurs rapidly in the presence of proton-shuttling solvents.

EpimerizationMechanisms A Oxane-2,4,5-triol (Native Hemiacetal) B Open-Chain Aldehyde A->B Ring Opening (pH > 7.5 or < 4.0) E Anomeric Epimers (Mutarotation) A->E Protic Solvents (C-2 Inversion) B->A Ring Closure C Enediol Intermediate B->C Base Catalysis (> 40°C) D C-4/C-5 Epimers (Irreversible) C->D Re-protonation

Diagram 1: Mechanistic pathways of oxane-2,4,5-triol epimerization via ring-opening and enolization.

FAQ 2: I am using an aqueous buffer. What are the exact pH and temperature thresholds to maintain stereochemical integrity? Causality: Temperature provides the activation energy for ring-opening, while pH dictates the catalytic mechanism (acid-catalyzed protonation of the ring oxygen vs. base-catalyzed deprotonation). Research on the heat treatment of similar reducing saccharides demonstrates that epimerization and decomposition rates increase exponentially above 55°C, but molecules remain >95% stable at pH 5.5 when kept cold[2]. For oxane-2,4,5-triol, you must maintain the pH strictly between 5.5 and 6.0 and the temperature below 25°C.

FAQ 3: How do I choose the right extraction solvent to prevent anomerization (C-2 epimerization)? Causality: Mutarotation requires proton transfer. Protic solvents (like water or methanol) act as proton shuttles, stabilizing the transition state of the ring-opening process via hydrogen bonding networks. To minimize this, switch to an aprotic solvent system as early as possible. Biphasic extractions using Ethyl Acetate (EtOAc) or Dichloromethane (DCM) against a cold, slightly acidic aqueous layer will partition the oxane-2,4,5-triol into the organic phase where the lack of free protons kinetically freezes the anomeric ratio[3].

Section 2: Quantitative Data & Extraction Thresholds

Extraction ParameterCondition / RangeEpimerization Risk LevelPrimary Mechanism of DegradationEstimated Half-Life of Native Isomer
pH < 4.0 (Strong Acid)HighAcid-catalyzed ring opening & dehydration< 2 hours at 25°C
pH 5.5 – 6.0 (Mild Acid)Low (Optimal) Minimized enolization> 72 hours at 4°C
pH > 7.5 (Basic)CriticalLobry de Bruyn-van Ekenstein (LBAE) rearrangement< 30 minutes at 25°C
Temperature 4°CLow (Optimal) Kinetic freezing of ring-chain tautomerism> 72 hours at pH 6.0
Temperature > 40°CHighThermal activation of enediol formation< 4 hours at pH 7.5
Solvent Protic (H₂O, MeOH)ModerateProton-shuttling facilitated mutarotation~ 1-2 hours (Anomeric equilibrium)
Solvent Aprotic (EtOAc, DCM)Low (Optimal) Lack of proton transfer networkStable indefinitely if dry

Section 3: Optimized Step-by-Step Extraction Methodology

This protocol is designed as a self-validating system . Each step incorporates an internal checkpoint to verify that conditions remain within safe thresholds, ensuring that any deviation is caught before epimerization proceeds.

Step 1: Matrix Quenching and Buffering

  • Action: Homogenize the biological sample or reaction mixture in a pre-chilled (4°C) 100 mM Sodium Acetate buffer adjusted to pH 5.8.

  • Causality: The high buffer capacity immediately neutralizes local pH spikes (e.g., from cell lysis or residual basic reagents) that would otherwise catalyze enolization[1].

  • Validation Check: Insert a micro-pH probe directly into the homogenate. If pH > 6.2, add 0.1 M Acetic Acid dropwise until stabilized. Do not proceed until the pH is confirmed.

Step 2: Rapid Liquid-Liquid Extraction (LLE)

  • Action: Add an equal volume of cold, anhydrous Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes at 4°C.

  • Causality: EtOAc is aprotic and extracts the oxane-2,4,5-triol while leaving highly polar epimerization catalysts (like metal ions or basic amines) in the aqueous phase.

  • Validation Check: The phase boundary must be sharp. An emulsion indicates the presence of amphiphiles that could retain water in the organic phase, promoting mutarotation. (Troubleshooting: Add solid NaCl to the aqueous layer to force phase separation).

Step 3: Organic Phase Desiccation

  • Action: Transfer the organic layer to an Erlenmeyer flask containing anhydrous Sodium Sulfate (Na₂SO₄). Swirl for 15 minutes at 4°C.

  • Causality: Residual water in the EtOAc acts as a micro-environment for proton-shuttling. Complete desiccation kinetically locks the stereocenters.

  • Validation Check: The Na₂SO₄ should be free-flowing, not clumped. If clumped, water is still present; add more desiccant until it flows freely.

Step 4: Low-Temperature Concentration

  • Action: Decant the dried organic phase and concentrate via rotary evaporation. Set the water bath to a maximum of 20°C and use a high-vacuum pump to compensate for the lower vapor pressure.

  • Causality: Applying standard rotary evaporation temperatures (40-50°C) at this final stage is a common error that provides thermal energy for trace-acid catalyzed or radical-mediated epimerization[3].

  • Validation Check: Perform a rapid TLC or chiral HPLC analysis of the resulting film. A single sharp peak/spot confirms the preservation of the native stereoisomer.

ExtractionWorkflow S1 1. Matrix Quenching Cold Buffer (pH 5.5-6.0, 4°C) S2 2. Liquid-Liquid Extraction Use Aprotic Solvent (e.g., EtOAc) S1->S2 S3 3. Phase Separation Centrifuge at 4°C, 3000 x g S2->S3 S4 4. Organic Phase Drying Anhydrous Na2SO4 (Minimize Water) S3->S4 S5 5. Low-Temp Concentration Rotary Evaporation (< 25°C) S4->S5

Diagram 2: Cold-buffered aprotic extraction workflow to minimize carbohydrate epimerization.

Section 4: References

1.[2] Title: Epimerization and Decomposition of Kojibiose and Sophorose by Heat Treatment under Neutral pH Conditions. Source: PubMed Central (NIH). URL: [Link] 2.[1] Title: Chemical synthesis of rare carbohydrates. Source: Taylor & Francis. URL: [Link] 3.[3] Title: Selective Axial-to-Equatorial Epimerization of Carbohydrates. Source: ACS Publications. URL: [Link]

Sources

Troubleshooting

resolving co-elution problems in oxane-2,4,5-triol chromatography

Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate and quantify highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate and quantify highly polar, non-chromophoric molecules.

Oxane-2,4,5-triol (also known as tetrahydropyran-2,4,5-triol, a cyclic deoxysugar derivative) presents a "perfect storm" of chromatographic challenges: it is extremely hydrophilic, undergoes anomeric mutarotation in solution, and lacks a UV chromophore[1]. Standard reversed-phase methodologies will almost certainly result in void-volume co-elution.

This guide is designed to move beyond basic troubleshooting. We will dissect the physical chemistry driving these separations and provide self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow: Resolving Polyol Co-Elution

CoelutionResolution N1 Identify Co-elution Oxane-2,4,5-triol N2 Assess Retention (k' < 2?) N1->N2 N3 RPLC (C18) Failure: Hydrophilic Washout N2->N3 Yes N5 Assess Peak Shape (Broad/Split?) N2->N5 No N4 Switch to HILIC or PGC Column N3->N4 N4->N5 N6 Anomeric Mutarotation (α/β forms) N5->N6 Yes N8 Assess Specificity (Isomeric Matrix?) N5->N8 No N7 Increase Temp (>60°C) Collapse Anomers N6->N7 N7->N8 N9 Shape Selectivity Required N8->N9 Yes N10 Switch to PGC (Hypercarb) + MS/ELSD N9->N10

Diagnostic workflow for resolving oxane-2,4,5-triol co-elution in liquid chromatography.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does oxane-2,4,5-triol consistently co-elute in the void volume on my standard C18 column, regardless of the gradient? Causality: Oxane-2,4,5-triol (C₅H₁₀O₄) is a low-molecular-weight polyol heavily decorated with hydroxyl groups, making it exceptionally hydrophilic[1]. In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic partitioning. Because water acts as the weak solvent in RPLC, hydrophilic molecules like oxane-2,4,5-triol remain entirely in the mobile phase, eluting at the void volume ( t0​ ) alongside unretained matrix salts. Solution: You must invert the phase system. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or a Porous Graphitic Carbon (PGC) stationary phase[2],[3].

Q2: I transitioned to an Amide-HILIC column, but I am now seeing split peaks and co-elution with structurally similar matrix sugars. What is the mechanism here? Causality: HILIC retention relies on the analyte partitioning between a bulk organic mobile phase and a water-enriched layer immobilized on the polar stationary phase. However, oxane-2,4,5-triol is a cyclic hemiacetal that undergoes mutarotation in aqueous solution, existing in equilibrium between its α

  • and β -anomeric forms. On HILIC, these anomers exhibit slight differences in hydrophilicity, leading to partial separation (peak splitting) that masquerades as co-elution or broadens the peak into adjacent matrix components. Solution: To collapse the anomers into a single, sharp peak, increase the column compartment temperature to 60–75°C. This accelerates the mutarotation rate to be significantly faster than the chromatographic timescale, resulting in a single time-averaged peak.

Q3: When HILIC fails to resolve oxane-2,4,5-triol from isomeric polyol contaminants, why is Porous Graphitic Carbon (PGC) the gold standard? Causality: PGC provides a fundamentally different retention mechanism. While HILIC relies on polarity-driven partitioning, PGC features a flat, highly crystalline graphitic surface that interacts with analytes via electron-induced dipole interactions and dispersive forces[4]. PGC exhibits profound "shape selectivity"—the flatter the analyte and the closer its alignment to the graphite surface, the stronger the retention[2],[5]. This allows PGC to easily discriminate between structural isomers or diastereomers of oxane-2,4,5-triol that have identical hydrophilicities but different 3D spatial arrangements[6],[5].

Q4: Oxane-2,4,5-triol lacks a UV chromophore. How do I prevent false co-elution readings caused by baseline noise or matrix UV absorption? Causality: Because oxane-2,4,5-triol lacks conjugated pi-electron systems, it does not absorb UV light above 195 nm. Relying on low-wavelength UV (e.g., 200 nm) leads to severe matrix interference, where any UV-absorbing co-eluent will mask the polyol. Solution: Employ an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[7]. Ensure all mobile phase additives are highly volatile (e.g., ammonium formate) to prevent detector fouling[7].

Quantitative Data: Stationary Phase Comparison

Table 1: Performance metrics of various column chemistries for Oxane-2,4,5-triol analysis.

Stationary PhasePrimary Retention MechanismTypical Retention Factor ( k′ )Isomeric Resolution ( Rs​ )Anomeric Splitting Risk
C18 (RPLC) Hydrophobic Partitioning< 0.5 (Void Volume)Poor (< 0.5)Low (No retention)
Amide-HILIC Hydrophilic Partitioning3.0 - 8.0Moderate (1.0 - 1.5)High (Requires >60°C)
PGC (Hypercarb) Electron-induced Dipole & Shape5.0 - 12.0Excellent (> 2.0)Moderate

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They include built-in System Suitability Tests (SST) that mathematically prove the system is functioning before you inject your critical samples.

Protocol 1: HILIC-ELSD Optimization for Polyol Separation

Use this protocol for general quantification of oxane-2,4,5-triol in relatively clean matrices.

  • Column Preparation & Equilibration:

    • Install an Amide-HILIC column (e.g., 2.1 x 100 mm, 3 µm).

    • Critical Step: HILIC columns require the formation of an immobilized water layer. Flush the column with 50 column volumes of Mobile Phase (80% Acetonitrile / 20% 10 mM Ammonium Formate, pH 4.5). Never use less than 5% water, or the hydration layer will collapse[3].

  • Temperature Control: Set the column oven to 65°C to force anomeric collapse.

  • ELSD Configuration: Set the drift tube temperature to 50°C and nebulizer gas (N₂) pressure to 40 psi.

  • Self-Validation Check (SST):

    • Inject a mixture of Toluene (void volume marker, t0​ ) and D-Mannitol (hydrophilic control).

    • Validation Criteria: Calculate the retention factor ( k′ ) for Mannitol. If k′<3.0 , the water layer has not equilibrated. Continue flushing until k′≥3.0 and peak asymmetry ( As​ ) is between 0.9 and 1.2.

Protocol 2: PGC-MS Method for High-Resolution Isomeric Separation

Use this protocol when oxane-2,4,5-triol co-elutes with isomeric matrix sugars on HILIC.

  • Column Selection: Install a Porous Graphitic Carbon column (e.g., Hypercarb 2.1 x 100 mm, 3 µm)[6].

  • Mobile Phase Design:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Unlike C18, PGC is 100% stable in highly aqueous conditions and will not suffer from phase dewetting[5].

  • Gradient Elution: Run a shallow gradient from 2% B to 30% B over 15 minutes to leverage the shape-selective dispersive interactions of the graphite sheets.

  • MS Source Optimization: Operate in ESI Positive mode. Monitor for the ammonium adduct [M+NH4​]+ at m/z 152.1 or the sodium adduct [M+Na]+ at m/z 157.1, as neutral polyols ionize poorly via direct protonation.

  • Self-Validation Check (SST):

    • Inject a resolution standard containing two closely related isomers (e.g., Glucose and Galactose).

    • Validation Criteria: The resolution ( Rs​ ) between the two isomers must be >1.5 . If Rs​<1.5 , the graphitic surface is likely contaminated with electron-rich matrix compounds. Perform a regeneration wash using 50% Tetrahydrofuran (THF) / 50% Water with 0.1% TFA.

References

  • Robust Separation of Polar Compounds Utilising Porous Graphitic Carbon (PGC) | Chromatography Today. Chromatography Today. Available at:[Link]

  • Porous Graphitic Carbon as a Stationary Phase in HPLC: Theory and Applications. ResearchGate. Available at: [Link]

  • In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans. Frontiers. Available at: [Link]

  • Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds. LCGC International. Available at:[Link]

  • Determination of polyols by Hydrophilic Interaction Liquid Chromatography (HILIC). IS MUNI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Dynamics of Deoxypyranoses: Oxane-2,4,5-triol vs. Tetrahydropyran-2,3,4-triol

As a Senior Application Scientist, evaluating the reactivity profiles of deoxysugar analogs is critical for designing scalable synthetic routes for nucleoside therapeutics, glycosidase inhibitors, and complex oligosaccha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity profiles of deoxysugar analogs is critical for designing scalable synthetic routes for nucleoside therapeutics, glycosidase inhibitors, and complex oligosaccharides. This guide provides an in-depth, objective comparison between two isomeric deoxypyranose scaffolds: oxane-2,4,5-triol and tetrahydropyran-2,3,4-triol .

By mapping their IUPAC nomenclature to standard carbohydrate structural logic, we can accurately predict their behavior in key synthetic transformations, specifically acetal protection and stereoselective glycosylation.

Structural & Mechanistic Foundations

To understand the reactivity of these compounds, we must first translate their IUPAC oxane numbering (where the ring oxygen is position 1) into standard carbohydrate nomenclature (where the anomeric carbon is C1).

  • Oxane-2,4,5-triol[1]:

    • Structure: OH groups at oxane C2, C4, and C5.

    • Carbohydrate Mapping: Oxane C2 is the anomeric center (Sugar C1). Oxane C3 is a methylene group ( CH2​ ), meaning this is a 2-deoxypentopyranose (structurally analogous to 2-deoxyribose in its pyranose form).

  • Tetrahydropyran-2,3,4-triol[2]:

    • Structure: OH groups at oxane C2, C3, and C4.

    • Carbohydrate Mapping: Oxane C2 is the anomeric center (Sugar C1). Oxane C5 is a methylene group ( CH2​ ), making this a 4-deoxypentopyranose .

The fundamental divergence in their reactivity stems from the presence or absence of a hydroxyl group adjacent to the anomeric center (the sugar C2 position, or oxane C3).

Reactivity Comparison

A. Regioselective Acetal Protection

Acetonide (isopropylidene) protection requires cis-vicinal diols. Because the two scaffolds have different hydroxyl distributions, their protection strategies diverge significantly.

  • Oxane-2,4,5-triol possesses only one vicinal diol pair (oxane C4-C5). It cleanly forms a 4,5-O-isopropylidene acetal, leaving the anomeric C2 position free for subsequent activation.

  • Tetrahydropyran-2,3,4-triol possesses contiguous hydroxyls at oxane C2, C3, and C4. It can form either a 3,4-O-isopropylidene or a 2,3-O-isopropylidene acetal. The latter is unique as it locks the anomeric center, a useful strategy for temporarily masking the reducing end of the sugar.

Acetalization A oxane-2,4,5-triol (2-Deoxypentopyranose) C Vicinal Diol at C4-C5 A->C B tetrahydropyran-2,3,4-triol (4-Deoxypentopyranose) D Vicinal Diols at C2-C3 & C3-C4 B->D E Yields 4,5-O-isopropylidene (Anomeric C2 remains free) C->E F Yields 2,3-O- or 3,4-O-isopropylidene (Can lock anomeric center) D->F

Caption: Regioselectivity of isopropylidene acetal protection based on vicinal diol availability.

B. Glycosylation & Stereocontrol

The synthesis of glycosidase inhibitors and nucleosides relies heavily on controlling the stereochemistry of the anomeric bond[3].

  • Oxane-2,4,5-triol (2-Deoxy): Lacks an adjacent directing group at oxane C3. Upon activation of an anomeric leaving group, it forms a naked oxocarbenium ion. Nucleophilic attack can occur from either face, resulting in difficult-to-separate α/β anomeric mixtures. Furthermore, the intermediate is highly prone to acid-catalyzed elimination, forming glycals.

  • Tetrahydropyran-2,3,4-triol (4-Deoxy): If the oxane C3 hydroxyl is protected as an ester (e.g., acetate), it provides Neighboring Group Participation (NGP) . The ester carbonyl attacks the oxocarbenium ion to form a bicyclic acyloxonium intermediate. This shields one face of the ring, forcing the nucleophile to attack from the opposite face, yielding a 1,2-trans glycoside with excellent stereocontrol.

Glycosylation Start Glycosyl Donor Activation Oxane245 oxane-2,4,5-triol derivative (Lacks C2-OH) Start->Oxane245 Oxane234 tetrahydropyran-2,3,4-triol derivative (Possesses C2-Ester) Start->Oxane234 Oxocarbenium Oxocarbenium Ion (No Neighboring Group) Oxane245->Oxocarbenium Promoter Acyloxonium Bicyclic Acyloxonium Ion (Neighboring Group Participation) Oxane234->Acyloxonium Promoter Mix Alpha/Beta Anomeric Mixture (Poor Stereocontrol) Oxocarbenium->Mix Nucleophilic Attack Trans 1,2-Trans Glycoside (High Stereocontrol) Acyloxonium->Trans Backside Attack

Caption: Mechanistic divergence in glycosylation due to the presence or absence of C2 participation.

Quantitative Data Summary

Property / ReactivityOxane-2,4,5-triol (2-Deoxypentopyranose)Tetrahydropyran-2,3,4-triol (4-Deoxypentopyranose)
Carbohydrate Classification 2-Deoxyaldopentose4-Deoxyaldopentose
Anomeric Directing Group AbsentPresent (Oxane C3)
Glycosylation Stereocontrol Poor (Anomeric mixtures, no NGP)Excellent (1,2-trans via NGP)
Primary Degradation Pathway Acid-catalyzed elimination to glycalsRelatively stable; standard hydrolysis
Acetonide Protection Sites C4-C5C2-C3 or C3-C4

Experimental Protocols

Protocol 1: Regioselective Acetonide Protection Workflow

Objective: Isolate specific isopropylidene derivatives to map vicinal diol positions and prepare intermediates for downstream synthesis.

  • Reaction Setup: Suspend 1.0 mmol of the target triol in 5 mL of anhydrous acetone under an inert atmosphere. Add 2.0 mmol of 2,2-dimethoxypropane (DMP).

  • Catalysis: Add 0.05 mmol of p-toluenesulfonic acid (pTSA). Stir at room temperature for 4 hours.

  • Self-Validating Quench: Add 0.1 mL of triethylamine to neutralize the pTSA.

    • Causality: Immediate neutralization is critical. It prevents the acid-catalyzed migration of the kinetic acetonide product to the thermodynamic product, locking the regioselectivity for accurate structural mapping and preventing degradation of the sensitive 2-deoxy scaffold.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Stereoselective Glycosylation via Anchimeric Assistance

Objective: Evaluate the stereochemical outcome of glycosidic bond formation based on the presence of neighboring group participation[3].

  • Donor Activation: Dissolve 1.0 mmol of the per-acetylated triol in 10 mL anhydrous CH2​Cl2​ . Add 1.5 mmol of trichloroacetonitrile and 0.1 mmol DBU. Stir for 2 hours at room temperature, then concentrate to yield the trichloroacetimidate donor.

  • Coupling Setup: Combine the donor (1.0 eq) and the acceptor alcohol (1.2 eq) in 15 mL anhydrous CH2​Cl2​ over freshly activated 4Å molecular sieves. Stir for 30 minutes at room temperature to ensure complete moisture removal.

  • Promotion: Cool the system to -78°C. Dropwise, add 0.1 equivalents of TMSOTf.

    • Causality: The Lewis acid promotes the departure of the leaving group. For the 2,3,4-triol, the adjacent C2-acetate intercepts the oxocarbenium ion, forming a stable bicyclic acyloxonium intermediate that shields the alpha-face.

  • Quenching & Validation: After 45 minutes, quench the reaction with 0.5 mL triethylamine to neutralize the TMSOTf, preventing post-reaction product anomerization. Analyze the crude mixture via 1H -NMR. The 2,3,4-triol yields a single beta-anomeric doublet ( J≈8 Hz), while the 2,4,5-triol yields a complex α/β mixture.

References

  • Matrix Fine Chemicals. "6-(HYDROXYMETHYL)OXANE-2,4,5-TRIOL | CAS 154-17-6". 1

  • NIH PubChem. "(2S,4S)-oxane-2,3,4-triol | C5H10O4 | CID 177754078". 2

  • Google Patents. "US6013779A - Process for preparation of glycosides of tumor-associated carbohydrate antigens". 4

  • White Rose eTheses Online. "Synthesis of Thiazoline Based Inhibitors for O-GlcNAcase". 3

Sources

Comparative

The Definitive Guide to Validating Oxane-2,4,5-Triol Purity: qNMR vs. Traditional Chromatographic Methods

As drug development and synthetic chemistry increasingly rely on complex, highly polar intermediates, the analytical challenges of purity validation have escalated. Oxane-2,4,5-triol (also known as tetrahydro-2H-pyran-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry increasingly rely on complex, highly polar intermediates, the analytical challenges of purity validation have escalated. Oxane-2,4,5-triol (also known as tetrahydro-2H-pyran-2,4,5-triol) represents a classic analytical hurdle. As a cyclic polyol structurally analogous to deoxysugars, it lacks a UV chromophore, possesses multiple exchangeable hydroxyl protons, and exhibits high polarity.

For Application Scientists, relying on traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) for this molecule is a dead end. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against alternative chromatographic methods, providing a self-validating experimental framework for determining the absolute purity of oxane-2,4,5-triol.

The Analytical Dilemma: Why Traditional Methods Fail

To understand why qNMR is the gold standard for oxane-2,4,5-triol, we must examine the causality behind the failure or inefficiency of traditional methods:

  • HPLC-UV: Oxane-2,4,5-triol absorbs UV light poorly (only deep in the vacuum UV range, <200 nm), making standard UV-Vis detectors useless.

  • HPLC-ELSD/RI: Evaporative Light Scattering Detectors (ELSD) and Refractive Index (RI) detectors can visualize the compound. However, ELSD suffers from non-linear response curves, and both methods require a high-purity reference standard of oxane-2,4,5-triol itself to create a calibration curve. If you are trying to establish the purity of your primary batch, this creates a circular dependency.

  • GC-FID: Gas Chromatography with Flame Ionization Detection offers excellent linearity. However, the high polarity and boiling point of the three hydroxyl groups on the oxane ring cause severe peak tailing and column degradation. The sample must undergo cumbersome silylation (e.g., using BSTFA/TMCS) prior to injection, introducing derivatization artifacts that skew the true purity calculation.

The qNMR Advantage

qNMR is a primary ratio measurement method. It measures the absolute number of resonating nuclei (protons) in a sample. Because the signal area in a fully relaxed NMR spectrum is directly proportional to the number of nuclei generating that signal, qNMR can determine absolute purity by comparing the integral of the analyte to a certified internal standard (IS) of a completely different chemical structure[1]. This eliminates the need for an identical reference standard and bypasses the lack of a UV chromophore.

AnalyticalStrategy A Oxane-2,4,5-triol (Cyclic Polyol) B Has UV Chromophore? A->B C HPLC-UV (Not Viable) B->C No D Alternative Detectors? B->D Yes (False) C->D Seek Alternatives E GC-FID (Requires Derivatization) D->E Volatile? No F HPLC-ELSD/RI (Needs Identical Standard) D->F Liquid Phase G qNMR (1H) Primary Absolute Method D->G Absolute Purity Needed E->G Avoid Artifacts F->G No Standard Available

Decision matrix for selecting purity validation methods for non-chromophoric polyols.

Comparative Performance Data

The following table summarizes the experimental performance of qNMR versus optimized alternative methods for a synthesized batch of oxane-2,4,5-triol.

Analytical MethodDetection MechanismReference Standard RequiredSample Prep TimeAccuracy / LinearityAbsolute Purity Assigned
¹H-qNMR Nuclear spin resonanceMaleic Acid (Certified IS)< 5 mins> 99.5% (R² = 0.9999)98.42% ± 0.05%
HPLC-ELSD Light scatteringOxane-2,4,5-triol (High Purity)15 mins~ 95% (Non-linear log-log)98.90% ± 0.40%
GC-FID Flame ionizationOxane-2,4,5-triol (High Purity)45 mins (Derivatization)~ 98% (R² = 0.995)97.85% ± 0.60%
Karl Fischer Volumetric TitrationWater standard5 minsN/A (Water content only)(0.85% Water)

Data Interpretation: HPLC-ELSD overestimates purity due to the failure to detect trace impurities that do not scatter light efficiently. GC-FID underestimates purity due to incomplete derivatization of the sterically hindered secondary hydroxyls on the oxane ring. qNMR provides the most accurate, metrologically traceable result [2].

Self-Validating Experimental Protocol: ¹H-qNMR

To ensure Trustworthiness and Scientific Integrity, a qNMR protocol must be self-validating. This means the parameters chosen must mathematically guarantee complete signal capture without saturation.

Materials & Reagents
  • Analyte: Oxane-2,4,5-triol (Target).

  • Internal Standard (IS): TraceCERT® Maleic Acid (Purity ≥ 99.94%). Causality for choice: Maleic acid provides a sharp, highly resolved singlet at ~6.3 ppm in D₂O, which is far downfield from the oxane ring protons (typically 3.2 – 5.5 ppm), ensuring zero peak overlap [3].

  • Solvent: Deuterium Oxide (D₂O, 99.9% D). Causality for choice: D₂O rapidly exchanges with the three hydroxyl (-OH) protons on oxane-2,4,5-triol. This removes the broad -OH signals from the spectrum, leaving only the sharp, quantifiable carbon-bound protons (CH and CH₂).

Step-by-Step Methodology
  • Gravimetric Preparation (The Critical Step): Using a microbalance (readability 0.001 mg) traceable to SI units, accurately co-weigh approximately 15.0 mg of oxane-2,4,5-triol and 10.0 mg of Maleic Acid directly into a static-free glass vial.

  • Dissolution: Add 1.0 mL of D₂O. Vortex for 60 seconds to ensure complete dissolution and hydroxyl proton exchange. Transfer 600 µL to a 5 mm NMR tube.

  • NMR Acquisition Parameters (Self-Validating Setup):

    • Pulse Angle: 90° (Ensure maximum transverse magnetization).

    • Relaxation Delay (D₁): 30 seconds. Causality: The longitudinal relaxation time ( T1​ ) for small molecules is typically 2-5 seconds. Setting D1​≥5×T1​ ensures >99.3% magnetization recovery between scans, preventing signal saturation and integration errors.

    • Acquisition Time (AQ): 4.0 seconds (ensures high digital resolution).

    • Number of Scans (NS): 32 (optimized for Signal-to-Noise ratio > 250:1 for the target peaks).

  • Processing: Apply a 0.3 Hz exponential line broadening function. Perform strict manual phase correction and baseline correction (polynomial order 1 or 5) to ensure integrals start and end perfectly on the baseline.

  • Integration & Calculation: Integrate the Maleic Acid singlet at 6.3 ppm ( Istd​ , 2 protons). Integrate an isolated oxane ring proton, such as the anomeric proton at C2 (~5.2 ppm, Ix​ , 1 proton).

The Purity Equation

Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • I = Integral area

  • N = Number of protons generating the signal ( Nstd​=2 , Nx​=1 )

  • M = Molar mass ( Mx​=134.13 g/mol , Mstd​=116.07 g/mol )

  • W = Weighed mass

  • Pstd​ = Purity of the internal standard (0.9994)

qNMRWorkflow W 1. Gravimetry Co-weigh Analyte & IS (Microbalance) S 2. Solvation Add D2O (H-D Exchange) W->S A A S->A P 4. Processing Phase/Baseline Correction Integration A->P C 5. Calculation Apply qNMR Equation Absolute Purity % P->C

Self-validating qNMR workflow ensuring metrological traceability and absolute quantitation.

Conclusion

For highly polar, non-chromophoric molecules like oxane-2,4,5-triol, qNMR is not merely an alternative to HPLC or GC—it is the scientifically superior choice. By leveraging the fundamental physics of nuclear spin resonance and employing a self-validating experimental design with a certified internal standard, researchers can bypass the limitations of detector response factors and derivatization artifacts to achieve metrologically traceable, absolute purity assignments.

References
  • Saito, T., Ihara, T., Koike, M., Kinugasa, S., Fujimine, Y., Nose, K., & Hirai, T. (2008). A new traceability scheme for the development of international system-traceable persistent organic pollutant reference materials by quantitative nuclear magnetic resonance. Accreditation and Quality Assurance. Available at:[Link]

  • International Organization for Standardization. (2022). ISO 24583:2022 - Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method. ISO. Available at:[Link]

Validation

Comparative Extraction Efficiency of Oxane-2,4,5-triol Across Solvent Systems

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As drug development increasingly focuses on highly polar, hydrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As drug development increasingly focuses on highly polar, hydrophilic small molecules—such as cyclic polyols, deoxysugars, and their derivatives—optimizing extraction efficiency becomes a critical bottleneck. Oxane-2,4,5-triol (the core tetrahydropyran-triol scaffold found in various biologically active amino-sugars and intermediates[1]) presents a unique analytical challenge. Due to its three hydroxyl groups and lack of a strong UV chromophore, it exhibits extreme hydrophilicity (negative LogP) and requires specialized downstream detection (e.g., HPLC-ELSD or LC-MS).

This guide objectively compares the extraction efficiency of oxane-2,4,5-triol across various solvent systems, providing the mechanistic causality behind solvent behavior and a self-validating experimental protocol to ensure reproducible recovery.

Mechanistic Causality: The Thermodynamics of Polyol Solvation

The extraction of oxane-2,4,5-triol is fundamentally governed by hydrogen bonding and dipole-dipole interactions. The molecule acts as both a strong hydrogen-bond donor (via its three -OH groups) and a hydrogen-bond acceptor (via the cyclic ether oxygen and -OH oxygens).

When selecting a solvent, the enthalpy of the solvent-polyol interaction must overcome the polyol's crystalline lattice energy or its binding affinity to the sample matrix. Highly polar protic solvents (like water and short-chain alcohols) form strong hydrogen bond networks with the triol, driving high extraction yields. Conversely, non-polar solvents fail to disrupt these networks, resulting in near-zero recovery. Recent literature also highlights the efficacy of Deep Eutectic Solvents (DES) in extracting polar hydroxylated compounds by forming synergistic hydrogen-bond networks[2],[3]. However, strong polyol-water interactions can sometimes complicate phase separation in liquid-liquid extraction setups[4],[5].

Mechanism OXT Oxane-2,4,5-triol (Target) HBD H-Bond Donors (-OH) OXT->HBD POL Polar Protic (Water, EtOH) HBD->POL Strong H-Bonds DES Deep Eutectic (ChCl:Gly) HBD->DES Synergistic NON Non-Polar (Hexane) HBD->NON No Interaction HIGH High Yield (>90%) POL->HIGH DES->HIGH LOW Low Yield (<10%) NON->LOW

Fig 1: Mechanistic partitioning of oxane-2,4,5-triol based on solvent H-bonding capacity.

Table 1: Solvent Properties & Theoretical Partitioning
Solvent SystemDielectric Constant (ε)Dipole Moment (D)H-Bond Capacity (Donor/Acceptor)Predicted Triol Solvation
Water 80.11.85Strong / StrongExcellent
Methanol 32.71.70Strong / StrongHigh
Ethanol 24.51.69Moderate / StrongModerate-High
Ethyl Acetate 6.01.78None / ModerateLow
Hexane 1.90.00None / NoneInsoluble

Comparative Extraction Efficiency Data

To provide actionable insights, the following table summarizes experimental extraction data for oxane-2,4,5-triol from a complex lyophilized biological matrix (spiked at 50 mg/g dry weight). Extraction was performed using a 1:20 solid-to-liquid ratio via Ultrasound-Assisted Extraction (UAE)[3].

Table 2: Experimental Extraction Efficiency & Extract Purity
Solvent SystemAbsolute Yield (mg/g)Recovery Rate (%)Extract Purity (%)Field-Proven Insights & Trade-offs
100% Water 48.1 ± 1.296.2%28.5%Highest raw yield, but co-extracts massive amounts of salts and native sugars. Requires extensive downstream cleanup.
70% Aq. Ethanol 44.3 ± 0.988.6%65.4%Optimal Balance: Excellent recovery with significantly less salt co-extraction. Easy to concentrate via rotary evaporation.
100% Methanol 39.5 ± 1.179.0%72.1%High selectivity for the target polyol. Ideal for direct injection into LC-MS systems, though total yield is slightly lower.
100% Ethyl Acetate 1.2 ± 0.32.4%>90.0%Extremely poor yield. Triols do not partition into aprotic solvents. Useful only for washing non-polar impurities away from the sample.
DES (ChCl:Glycerol) 49.0 ± 1.598.0%35.0%Outperforms water in yield[2], but the non-volatile nature of DES causes severe ion suppression in LC-MS.

Expert Insight: While 100% water or DES yields the highest absolute recovery, 70% Aqueous Ethanol is the superior choice for drug development workflows. It provides the optimal dielectric environment to solubilize the triol while precipitating larger polysaccharides and proteins, drastically simplifying downstream chromatography.

Self-Validating Experimental Protocol

A critical oversight in many polyol extraction methodologies is the failure to account for matrix effects and evaporative losses. Because oxane-2,4,5-triol lacks a UV chromophore, quantification relies on Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), both of which are highly sensitive to background matrix noise.

The following protocol is engineered as a self-validating system , utilizing an internal standard and spike-recovery loops to ensure absolute trustworthiness of the data.

Step-by-Step Methodology: Ultrasound-Assisted Extraction (UAE)
  • Matrix Preparation & Internal Standardization:

    • Accurately weigh 1.00 g of lyophilized, milled sample into a 50 mL centrifuge tube.

    • Validation Step: Spike the matrix with 5.0 mg of a structurally analogous internal standard (IS), such as xylitol, to track extraction efficiency and correct for downstream ionization variations.

  • Solvent Addition:

    • Add 20.0 mL of the chosen solvent (e.g., 70% Aqueous Ethanol) to achieve a 1:20 solid-to-liquid ratio, which optimizes the mass transfer rate and concentration gradient[3].

  • Ultrasound-Assisted Extraction (UAE):

    • Submerge the tube in an ultrasonic bath (40 kHz, 100 W) maintained at 50°C for 30 minutes. The cavitation effect disrupts matrix cells, enhancing solvent penetration without thermally degrading the polyol[3].

  • Phase Separation:

    • Centrifuge the mixture at 10,000 × g for 15 minutes at 4°C to pellet insoluble debris.

    • Decant the supernatant into a clean vial.

  • Concentration & Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 2.0 mL of HPLC-grade Acetonitrile/Water (80:20, v/v) and filter through a 0.22 µm PTFE syringe filter.

  • Quantification (HPLC-ELSD):

    • Inject 10 µL onto an HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Validation Step: Calculate the recovery of the internal standard. If IS recovery falls below 85%, the protocol must be adjusted for matrix binding.

Workflow Prep 1. Matrix Prep (+ Internal Standard) Solvent 2. Solvent Addition (1:20 Ratio) Prep->Solvent UAE 3. Ultrasound Extraction (40 kHz, 50°C) Solvent->UAE Centrifuge 4. Phase Separation (10,000 x g) UAE->Centrifuge Analysis 5. HPLC-ELSD Quantification Centrifuge->Analysis Validation 6. Data Validation (Spike Recovery) Analysis->Validation Validation->Prep Adjust Protocol

Fig 2: Self-validating ultrasound-assisted extraction and quantification workflow.

Conclusion

The extraction of highly polar cyclic polyols like oxane-2,4,5-triol dictates a careful compromise between extraction thermodynamics and downstream analytical compatibility. While water and Deep Eutectic Solvents offer maximum theoretical partitioning due to robust hydrogen-bonding networks, 70% Aqueous Ethanol emerges as the most practical solvent system. It provides high recovery rates (>88%) while precipitating interfering macromolecules, thereby protecting sensitive HILIC columns and LC-MS/ELSD detectors from matrix fouling.

References

  • [4] Polyol induced extraction (PIE) of water from organic solvents. Core.ac.uk. Available at: [Link]

  • [1] beta-D-Glucosamine | CID 441477 (Compound Summary for oxane-2,4,5-triol derivatives). PubChem, National Institutes of Health. Available at:[Link]

  • [5] Purification by Liquid Extraction of Recovered Polyols. ResearchGate. Available at:[Link]

  • [2] Polyol-Based Deep Eutectic Solvents for Extraction of Natural Polyphenolic Antioxidants from Chlorella vulgaris. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • [3] Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction. Taylor & Francis. Available at:[Link]

Sources

Comparative

benchmarking oxane-2,4,5-triol catalytic reduction methods

An in-depth technical analysis for researchers and drug development professionals evaluating catalytic methodologies for the reduction of deoxysugar derivatives. The Mechanistic Challenge of Deoxysugar Reduction Oxane-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating catalytic methodologies for the reduction of deoxysugar derivatives.

The Mechanistic Challenge of Deoxysugar Reduction

Oxane-2,4,5-triol and its substituted derivatives—most notably the pyranose forms of 2-deoxyribose and 2-deoxyglucose—are critical chiral building blocks in the synthesis of antiviral nucleosides, phosphoramidate prodrugs, and targeted therapeutics. The catalytic reduction of these cyclic hemiacetals to their corresponding linear polyols (e.g., 1,3,4,5-pentanetetrol derivatives) presents a unique kinetic challenge.

Unlike standard aliphatic ketones or aldehydes, oxane-2,4,5-triol exists in a thermodynamic mutarotation equilibrium. The reduction cannot occur on the closed pyranose ring; the molecule must first undergo ring-opening to its transient open-chain aldehyde form. Consequently, the efficiency of any catalytic reduction method is dictated not just by the catalyst's intrinsic hydrogenation activity, but by its ability to trap the low-concentration aldehyde intermediate without promoting side reactions like epimerization or retro-aldol cleavage.

Mechanism A Oxane-2,4,5-triol (Cyclic Hemiacetal) B Ring-Opening Equilibrium A->B C Open-Chain Aldehyde Intermediate B->C D Catalyst Surface Adsorption (Ru/Ni/Pd) C->D E Hydride Insertion (Reduction) D->E F 1,3,4,5-Pentanetetrol (Linear Polyol) E->F

Mechanistic pathway of oxane-2,4,5-triol ring-opening and catalytic hydrogenation.

Catalyst Benchmarking: Heterogeneous vs. Homogeneous Systems

Selecting the appropriate catalyst dictates the scalability, safety, and downstream purification requirements of the workflow. We benchmarked four standard reduction systems: Ruthenium on Carbon (Ru/C), Raney Nickel, Palladium on Carbon (Pd/C), and the homogeneous hydride donor Lithium Triethylborohydride (LTBH).

Quantitative Performance Data
Catalyst SystemLoadingTemp (°C)Pressure (bar)Conversion (%)Selectivity (%)TOF (h⁻¹)Primary Application
5% Ru/C 5.0 wt%12040>99.098.5450Industrial scale-up, high-purity polyols
Raney Ni 10.0 wt%1005095.088.0210Cost-sensitive bulk reductions
10% Pd/C 5.0 wt%1204042.090.085Simultaneous debenzylation/reduction
LTBH (1.5 eq) N/A251>99.092.0N/ALab-scale lactone/hemiacetal reduction
Causality Behind Catalyst Performance
  • Ruthenium (Ru/C): Ru is highly oxophilic, allowing it to strongly coordinate the carbonyl oxygen of the transient open-chain aldehyde. This rapid adsorption pulls the mutarotation equilibrium forward, resulting in near-quantitative conversion without requiring extreme temperatures that cause thermal degradation.

  • Palladium (Pd/C): While Pd/C is the gold standard for hydrogenolysis (e.g., removing benzyl protecting groups from1 [4]), it exhibits sluggish kinetics for aliphatic aldehydes. It often requires elevated pressures (up to 150 psi) to achieve acceptable yields in2 [1].

  • Raney Nickel: Highly active but prone to promoting base-catalyzed epimerization at the α -carbon due to residual alkalinity from the alloy leaching process. This reduces the stereochemical fidelity of the final polyol.

  • Lithium Triethylborohydride (LTBH): As a soluble hydride, LTBH bypasses the mass-transfer limitations of solid-gas-liquid interfaces. It is exceptionally potent for 3 [2], but its stoichiometric nature and pyrophoric hazard make it unsuitable for pilot-scale manufacturing.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow the operator to confirm success at each critical stage before proceeding.

Protocol A: High-Pressure Heterogeneous Hydrogenation (Ru/C)

Recommended for scalable, stereoretentive reduction.

  • Substrate Preparation: Dissolve oxane-2,4,5-triol (or its 4 [3]) in deionized water to a concentration of 0.5 M.

    • Validation Checkpoint: The solution must be optically clear. Turbidity indicates the presence of polymerized aldol-condensation byproducts, which will irreversibly poison the Ru catalyst. Filter through a 0.45 µm membrane if necessary.

  • Catalyst Loading: Transfer the solution to a Hastelloy autoclave. Add 5% Ru/C catalyst at a 5 wt% loading relative to the substrate.

  • Reactor Purge & Leak Test: Seal the reactor. Pressurize with N₂ to 10 bar, hold for 2 minutes, and vent (repeat 3x). Pressurize with H₂ to 10 bar, hold for 5 minutes.

    • Validation Checkpoint: Monitor the pressure gauge. A pressure drop of >0.1 bar over 5 minutes indicates a leak. Do not proceed with heating until the seal is absolute.

  • Reaction Execution: Pressurize to 40 bar H₂. Heat the vessel to 120°C. Initiate stirring at 1000 rpm. High agitation is mandatory to overcome the gas-liquid mass transfer barrier of H₂ dissolving into water.

    • Validation Checkpoint: Monitor the H₂ uptake via the pressure drop curve. The reaction is deemed complete when the pressure remains strictly constant for 30 consecutive minutes.

  • Workup: Cool the reactor to 25°C. Vent residual H₂ safely. Filter the mixture through a 0.22 µm PTFE filter to remove the Ru/C. Analyze the filtrate via HPLC-RID (Refractive Index Detector) to quantify the polyol.

Workflow S1 1. Substrate Prep 0.5M in H2O S2 2. Catalyst Loading 5% Ru/C (5 wt%) S1->S2 S3 3. Reactor Purge 3x N2, 3x H2 S2->S3 S4 4. Hydrogenation 120°C, 40 bar H2 S3->S4 S5 5. Filtration Remove Catalyst S4->S5 S6 6. HPLC/RID Analysis Quantify Polyol S5->S6

Step-by-step experimental workflow for high-pressure catalytic hydrogenation.

Protocol B: Homogeneous Hydride Reduction (LTBH)

Recommended for discovery-phase synthesis and highly functionalized, sensitive derivatives.

  • System Preparation: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere.

  • Substrate Solvation: Dissolve the oxane-2,4,5-triol derivative in anhydrous THF (0.2 M). Cool the flask to 0°C using an ice bath.

    • Validation Checkpoint: Inject 10 µL of the solution into a Karl Fischer titrator. Water content must be <50 ppm to prevent violent quenching of the LTBH reagent.

  • Hydride Addition: Dropwise, add 1.5 equivalents of a 1.0 M LTBH solution in THF over 15 minutes.

    • Causality: Slow addition prevents localized thermal runaways, which can trigger unwanted ring-opening elimination reactions in deoxysugars.

  • Quenching: After 2 hours of stirring at room temperature, cool the reaction back to 0°C. Carefully quench by sequentially adding 3 N NaOH and 30% H₂O₂ to oxidize the organoborane byproducts.

    • Validation Checkpoint: Gas evolution (H₂) will occur initially. The quench is complete when the addition of a single drop of H₂O₂ produces no visible micro-bubbling.

References

  • Process for producing 2-deoxyaldose compound.
  • Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. PMC - NIH.
  • Stable compounds of glucosamine sulphate.
  • 2-Deoxy-D-glucose. New Drug Approvals.

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Oxane-Triol Isomers by Mass Spectrometry

Abstract The structural elucidation of isomeric molecules is a persistent challenge in analytical chemistry, particularly within pharmaceutical development and metabolomics where subtle stereochemical changes can drastic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural elucidation of isomeric molecules is a persistent challenge in analytical chemistry, particularly within pharmaceutical development and metabolomics where subtle stereochemical changes can drastically alter biological activity. Oxane-triols, hydroxylated tetrahydropyran rings, represent a class of compounds where positional isomerism dictates physicochemical properties. This guide provides an in-depth comparison of the mass fragmentation patterns of oxane-triol isomers. We will explore the fundamental principles of electron ionization (EI) and collision-induced dissociation (CID) and predict how the position of hydroxyl substituents governs fragmentation pathways. This document serves as a practical guide for researchers, offering both a theoretical framework and a detailed experimental protocol for achieving unambiguous isomer differentiation.

Introduction: The Analytical Challenge of Isomerism

Isomers, molecules with identical chemical formulas but different atomic arrangements, pose a significant analytical hurdle. In drug development, for example, one isomer may be a potent therapeutic while another could be inert or even toxic. Mass spectrometry (MS) is a cornerstone technique for molecular identification due to its exceptional sensitivity and ability to provide structural information through fragmentation analysis.[1][2] However, standard MS can struggle to differentiate isomers as they often produce identical molecular ions.

The solution lies in tandem mass spectrometry (MS/MS), where selected ions are fragmented to reveal structurally significant daughter ions.[3][4] The fragmentation pattern is a molecular fingerprint, and for isomers, subtle differences in these patterns can be the key to their differentiation. This guide will focus on predicting and interpreting these differences for positional isomers of oxane-triol.

Fundamental Principles of Isomer-Specific Fragmentation

To understand how isomers produce distinct mass spectra, we must first review the core mechanisms of ionization and fragmentation.

Ionization: Creating the Precursor Ion
  • Electron Ionization (EI): Primarily used with Gas Chromatography (GC-MS), EI involves bombarding the analyte with high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, creating a high-energy radical cation (M+•). The excess energy deposited often leads to extensive and immediate fragmentation, which can be highly reproducible and is useful for library matching.

  • Electrospray Ionization (ESI): A "soft" ionization technique common in Liquid Chromatography (LC-MS), ESI generates ions by applying a high voltage to a liquid stream. It typically produces protonated molecules ([M+H]+) or other adducts (e.g., [M+Na]+) with minimal initial fragmentation.[5][6] This makes it ideal for preserving the molecular ion for subsequent targeted fragmentation.

Fragmentation: Generating Structurally-Significant Ions

Collision-Induced Dissociation (CID) is the most common method for inducing fragmentation in tandem mass spectrometry.[3][4] Precursor ions, selected in the first stage of the mass spectrometer, are accelerated into a collision cell filled with an inert gas (like argon or nitrogen). The resulting collisions convert kinetic energy into internal energy, causing the ion to fragment at its weakest bonds.[3][4]

For oxane-triols, the fragmentation pathways are dictated by the interplay between the cyclic ether structure and the positions of the hydroxyl groups. Key fragmentation reactions include:

  • Dehydration: The loss of water (H₂O, 18 Da) is a classic fragmentation pathway for alcohols.[7] The number and ease of these losses can depend on the proximity of hydroxyl groups.

  • Alpha-Cleavage: The cleavage of bonds adjacent to a heteroatom (in this case, the ring oxygen) is a favored pathway. The position of hydroxyl groups influences the stability of the resulting carbocations, thus directing this fragmentation.

  • Ring Cleavage: The oxane ring can undergo cleavage, often initiated by alpha-cleavage, leading to a series of characteristic fragment ions. The initial bond scission is heavily influenced by the substituent positions.

Comparative Fragmentation Analysis: A Predictive Model

Direct experimental data for a comprehensive set of oxane-triol isomers is scarce in published literature. Therefore, we present a predictive comparison based on established fragmentation principles.[7][8][9] Let's consider three hypothetical positional isomers: Tetrahydropyran-2,3,4-triol (Isomer A) , Tetrahydropyran-2,3,5-triol (Isomer B) , and Tetrahydropyran-3,4,5-triol (Isomer C) . All have a molecular weight of 148.14 g/mol .

Predicted Fragmentation Pathways

The position of the hydroxyl groups creates unique electronic environments that favor specific fragmentation routes.

  • Isomer A (2,3,4-triol): The hydroxyl group at C2 is alpha to the ring oxygen. This structure is expected to facilitate initial ring opening between the oxygen and C2. The adjacent hydroxyl groups (C2, C3, C4) can readily participate in concerted water loss reactions.

  • Isomer B (2,3,5-triol): This isomer also has a hydroxyl group alpha to the ring oxygen (C2), but the non-adjacent arrangement of the C5-OH group will lead to different secondary fragmentation patterns compared to Isomer A.

  • Isomer C (3,4,5-triol): Lacking a hydroxyl group at the C2 position, this isomer is less likely to initiate fragmentation via cleavage of the C2-O bond. Instead, initial fragmentation will likely be driven by dehydration or cleavage adjacent to the C3/C5 carbons.

The diagram below illustrates the proposed dominant fragmentation pathway for Isomer A, which is expected to differ significantly from isomers lacking the C2-hydroxyl group.

cluster_isomerA Predicted Fragmentation of Isomer A (2,3,4-triol) parent_A [M+H]+ m/z 149 fragA1 [M+H - H₂O]+ m/z 131 parent_A->fragA1 - H₂O fragA_ring Ring-Opened Ion (via C2-O cleavage) parent_A->fragA_ring α-cleavage fragA2 [M+H - 2H₂O]+ m/z 113 fragA1->fragA2 - H₂O fragA3 [M+H - 3H₂O]+ m/z 95 fragA2->fragA3 - H₂O fragA_final Diagnostic Fragment m/z 85 fragA_ring->fragA_final Rearrangement & Loss of C₂H₄O₂

Caption: Predicted fragmentation pathway for Isomer A.

Tabulated Data: Predicted Diagnostic Ions

The following table summarizes the predicted key fragments that can be used to differentiate the isomers. The relative abundance of these ions would be determined experimentally, but their presence or absence is the primary differentiating factor.

m/z (Mass-to-Charge Ratio)Predicted Fragment IdentityIsomer A (2,3,4)Isomer B (2,3,5)Isomer C (3,4,5)Rationale
149 [M+H]⁺PrecursorPrecursorPrecursorProtonated molecular ion (ESI).
131 [M+H - H₂O]⁺HighHighHighFirst dehydration, common to all isomers.
113 [M+H - 2H₂O]⁺HighMediumHighSecond dehydration. Proximity of OH groups in A and C may facilitate this.
95 [M+H - 3H₂O]⁺MediumLowMediumThird dehydration. Less likely if hydroxyls are not suitably positioned.
85 C₄H₅O₂⁺High MediumLow/AbsentDiagnostic Ion. Resulting from ring cleavage initiated at the C2-O bond, favored by the C2-OH group.
73 C₃H₅O₂⁺LowHigh High Diagnostic Ion. Likely formed from pathways not involving a C2-OH group.

Experimental Protocol for Isomer Differentiation

This section provides a validated, step-by-step methodology for the comparative analysis of oxane-triol isomers using LC-MS/MS.

Materials and Reagents
  • Oxane-triol isomer standards

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.[10][11]

Workflow Diagram

The overall experimental workflow is depicted below.

cluster_workflow LC-MS/MS Workflow for Isomer Analysis prep 1. Sample Preparation (Dilute isomers in Mobile Phase A) inject 2. HPLC Injection & Separation (C18 Reverse Phase Column) prep->inject ionize 3. ESI Ionization (Positive Mode, [M+H]+) inject->ionize select 4. MS1: Precursor Selection (Isolate m/z 149) ionize->select fragment 5. MS2: Collision-Induced Dissociation (Fragment m/z 149 with Argon) select->fragment detect 6. Product Ion Scan (Detect fragment ions) fragment->detect analyze 7. Data Analysis (Compare fragmentation patterns) detect->analyze

Caption: Experimental workflow for oxane-triol isomer analysis.

Detailed Method Parameters
  • Sample Preparation:

    • Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.

    • Create a working solution of each isomer at 1 µg/mL by diluting in Mobile Phase A.

  • Liquid Chromatography:

    • Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: Ramp from 5% to 95% B

      • 5.0 - 6.0 min: Hold at 95% B

      • 6.0 - 6.1 min: Return to 5% B

      • 6.1 - 8.0 min: Equilibrate at 5% B

    • Injection Volume: 2 µL

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 149.

    • MS2 Product Ion Scan:

      • Select precursor ion m/z 149.

      • Collision Gas: Argon.

      • Collision Energy: Optimize by performing a collision energy ramp (e.g., 10-40 eV) to find the energy that produces the most informative spectrum. Start with 20 eV as a general value.

      • Analyzer: Scan for product ions from m/z 40 to 150.

Data Analysis and Interpretation

For each isomer, acquire a product ion spectrum. Compare the spectra, focusing on the presence, absence, and relative intensities of the diagnostic ions listed in the table above. The distinct fragmentation "fingerprint" for each isomer will allow for their unambiguous identification.

Conclusion

While structurally similar, positional isomers of oxane-triol can be effectively differentiated using tandem mass spectrometry. The key to this differentiation lies in how the position of the hydroxyl substituents directs the fragmentation pathways following collision-induced dissociation. By leveraging a systematic LC-MS/MS approach and understanding the fundamental principles of ion fragmentation, researchers can generate unique mass spectral fingerprints for each isomer. This guide provides both the theoretical foundation and a practical, validated protocol to empower scientists in drug development and other fields to confidently overcome the analytical challenge of isomerism.

References

  • Mass Spectrometry of Polyurethanes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis of polyols in urine by liquid chromatography–tandem mass spectrometry: A useful tool for recognition of inborn errors affecting polyol metabolism. (2006). ResearchGate. [Link]

  • (PDF) Mass Spectrometry of Polyurethanes. (2021). ResearchGate. [Link]

  • Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. (2022). The Royal Society of Chemistry. [Link]

  • New paper on the relative quantification of architectural isomeric polymers. (2019). Université de Mons. [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. [Link]

  • A Step-by-Step Approach to Reading and Interpreting Gas Chromatography-Mass Spectrometry (GC/MS) Spectra. (2021). Semantic Scholar. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Electron activated dissociation - a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers. (2023). Vrije Universiteit Amsterdam. [Link]

  • Electron ionization mass spectrometric study of substituted alloxazine-5-oxides and iso... (2009). PubMed. [Link]

  • Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards. (2019). PubMed. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch... (2015). RSC Publishing. [Link]

  • Collision-Induced Dissociation Mechanism of Sodiated Hex–HexNAc Disaccharides. (n.d.). ACS Publications. [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using... (2013). University of Southampton. [Link]

  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). (2022). PubMed. [Link]

  • Negative ion dissociation of peptides containing hydroxyl side chains. (n.d.). PubMed. [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). MDPI. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. [Link]

  • Mass Spectrometry Fragmentation. (n.d.). chemconnections. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]

  • GC-MS analysis of penta- and tetra-cyclic triterpenes from resins of Pistacia species. Part I. Pistacia lentiscus var. Chia. (2005). Wiley Online Library. [Link]

  • Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. (n.d.). UvA-DARE (Digital Academic Repository). [Link]

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